Technical Documentation Center

7-Bromo-5-methylbenzo[b]thiophene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Bromo-5-methylbenzo[b]thiophene
  • CAS: 19076-19-8

Core Science & Biosynthesis

Foundational

Chemical properties of 7-Bromo-5-methylbenzo[b]thiophene

An In-depth Technical Guide to the Chemical Properties and Reactivity of 7-Bromo-5-methylbenzo[b]thiophene Introduction The benzo[b]thiophene ring system is a privileged heterocyclic scaffold, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 7-Bromo-5-methylbenzo[b]thiophene

Introduction

The benzo[b]thiophene ring system is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds and functional organic materials.[1][2] Its structural rigidity, electron-rich nature, and ability to engage in various non-covalent interactions make it a cornerstone in medicinal chemistry.[2] Marketed drugs such as the osteoporosis treatment Raloxifene and the asthma medication Zileuton feature this moiety, underscoring its clinical significance.[3] This guide focuses on a specific, highly versatile derivative: 7-Bromo-5-methylbenzo[b]thiophene .

The strategic placement of a methyl group at the C5 position and a bromine atom at the C7 position endows this molecule with a unique combination of electronic properties and synthetic handles. The bromine atom serves as a key functional group for introducing molecular diversity through a variety of cross-coupling and organometallic reactions. Concurrently, the methyl group at C5 modulates the electronic landscape of the aromatic system and provides an additional site for potential functionalization. This document provides an in-depth exploration of the synthesis, physicochemical properties, and critical reactions of 7-Bromo-5-methylbenzo[b]thiophene, offering a technical resource for researchers in organic synthesis and drug discovery.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of 7-Bromo-5-methylbenzo[b]thiophene are fundamental to its handling, characterization, and application in synthesis.

Physical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds.

PropertyValueSource/Comment
Molecular Formula C₉H₇BrS
Molecular Weight 227.12 g/mol
Appearance Expected to be a light yellow to orange liquid or low-melting solid.Based on similar compounds like 7-bromobenzo[b]thiophene.[4]
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Toluene, Hexanes). Insoluble in water.Based on its non-polar, aromatic structure.[5]
Boiling Point >200 °C (estimated at atmospheric pressure)Extrapolated from the boiling point of 7-bromobenzo[b]thiophene (109°C at 10 mmHg).[4]
InChI Key CAQJWQNFZVDDQZ-UHFFFAOYSA-N
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 7-Bromo-5-methylbenzo[b]thiophene. Below are the expected signatures for key analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic protons and the methyl group. Based on substituent effects, the approximate chemical shifts (in CDCl₃) would be:

    • Aromatic Protons (3H): Signals would appear in the range of δ 7.2-7.8 ppm. The protons on the thiophene ring (H2 and H3) would likely appear as doublets, while the protons on the benzene ring (H4 and H6) would appear as singlets or narrow doublets due to meta-coupling.

    • Methyl Protons (3H): A sharp singlet for the C5-methyl group would be expected around δ 2.4-2.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule.

    • Aromatic Carbons (8C): Resonances will be found in the typical aromatic region of δ 120-145 ppm. The carbon bearing the bromine (C7) will be shifted to approximately δ 115-120 ppm.

    • Methyl Carbon (1C): The C5-methyl carbon signal will appear upfield, around δ 20-22 ppm.

  • MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

    • Molecular Ion (M⁺): Peaks at m/z 226 and 228.

    • Key Fragment: Loss of a bromine atom to give a fragment at m/z 147.

Synthesis of 7-Bromo-5-methylbenzo[b]thiophene

A common and direct route to this compound is the electrophilic aromatic substitution (bromination) of the precursor, 5-methylbenzo[b]thiophene. The directing effects of the fused ring system and the existing methyl group are key to achieving the desired regioselectivity.

Synthetic Rationale

In the benzo[b]thiophene system, electrophilic substitution typically occurs at the C3 position, which is the most electron-rich.[6] However, if the C3 position is blocked or if harsher conditions are used, substitution can occur on the benzene ring. The activating, ortho-, para-directing methyl group at C5 and the sulfur atom's influence will preferentially direct the incoming electrophile (Br⁺) to the C4 and C6 positions. Steric hindrance from the peri-position (C4) often disfavors substitution there, making the C7 position a potential, albeit less activated, site for substitution under specific conditions. A more controlled synthesis would involve a directed lithiation approach if the direct bromination proves unselective.

However, for a scalable approach, direct bromination is often explored first.

Experimental Protocol: Electrophilic Bromination

This protocol describes a standard procedure for the bromination of an activated aromatic substrate.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 5-methylbenzo[b]thiophene (1.0 equiv) and a suitable solvent such as carbon tetrachloride (CCl₄) or acetic acid.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 equiv) in the same solvent and add it dropwise to the stirred solution over 30 minutes. The use of NBS is preferred over elemental bromine for better control and to minimize over-bromination.[7]

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate 7-Bromo-5-methylbenzo[b]thiophene.

Synthetic Workflow Diagram

SM 5-Methylbenzo[b]thiophene Reagents + N-Bromosuccinimide (NBS) + CCl₄ (Solvent) SM->Reagents Product 7-Bromo-5-methylbenzo[b]thiophene Reagents->Product Electrophilic Aromatic Substitution (0°C to RT) Purification Aqueous Work-up & Column Chromatography Product->Purification

Caption: Synthesis of 7-Bromo-5-methylbenzo[b]thiophene via electrophilic bromination.

Chemical Reactivity and Key Transformations

The C7-Bromo substituent is the primary site of reactivity, serving as an exceptionally versatile handle for carbon-carbon and carbon-heteroatom bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 7-Bromo-5-methylbenzo[b]thiophene is highly susceptible to oxidative addition by Palladium(0) catalysts, making it an ideal substrate for a range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9] This reaction allows for the formation of a C-C bond between the benzothiophene core and various aryl or vinyl groups.

Causality: The choice of a Palladium catalyst, a suitable ligand (often a phosphine), and a base is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base activates the boronic acid partner, making it competent for transmetalation. Microwave irradiation can often accelerate these reactions.[10]

cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Br Pd0->PdII Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-R PdII->PdII_Aryl Transmetalation PdII_Aryl->Pd0 Reductive Elimination Product Coupled Product PdII_Aryl->Product ArBr 7-Bromo-5-methyl- benzo[b]thiophene ArBr->Pd0 Boronic R-B(OH)₂ + Base Boronic->PdII

Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or sealed tube), add 7-Bromo-5-methylbenzo[b]thiophene (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Solvent and Degassing: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/ethanol. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction can also be performed in a microwave reactor for shorter reaction times.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic extracts. Purify the residue by column chromatography to yield the coupled product.

Lithium-Halogen Exchange

Treatment of 7-Bromo-5-methylbenzo[b]thiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures induces a rapid lithium-halogen exchange.[11] This process replaces the bromine atom with lithium, generating a highly nucleophilic organolithium species. This intermediate is not isolated but is immediately reacted in situ with a suitable electrophile.

Causality: This reaction must be conducted under strictly anhydrous and inert conditions at very low temperatures (typically -78 °C). This is to prevent the highly reactive organolithium intermediate from reacting with atmospheric moisture or carbon dioxide and to avoid decomposition or side reactions.[11]

Start 7-Bromo-5-methyl- benzo[b]thiophene Intermediate 7-Lithio-5-methyl- benzo[b]thiophene (Nucleophilic Intermediate) Start->Intermediate + n-BuLi -78°C, THF Product 7-Substituted-5-methyl- benzo[b]thiophene Intermediate->Product Electrophilic Quench Electrophile Electrophile (E⁺) (e.g., CO₂, DMF, Aldehyde) Electrophile->Intermediate

Caption: Workflow for lithium-halogen exchange and electrophilic quench.

Experimental Protocol: Lithiation and Electrophilic Quench with CO₂

  • Reaction Setup: Add 7-Bromo-5-methylbenzo[b]thiophene (1.0 equiv) to an oven-dried, three-neck flask under a positive pressure of argon.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula to achieve a concentration of approximately 0.3 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. Stir the resulting mixture at -78 °C for 45-60 minutes to ensure complete exchange.[11]

  • Electrophilic Quench: Bubble dry carbon dioxide (CO₂) gas through the solution for 30 minutes, or add an excess of crushed dry ice pellets directly to the flask.

  • Warming and Work-up: Allow the reaction to slowly warm to room temperature. Quench carefully by adding 1 M hydrochloric acid (HCl).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting carboxylic acid can be purified by recrystallization or column chromatography.

Applications in Drug Discovery

The true value of 7-Bromo-5-methylbenzo[b]thiophene lies in its role as a versatile intermediate. The transformations described above enable the rapid and efficient synthesis of diverse libraries of substituted benzothiophenes.[1][12] By varying the boronic acid in a Suzuki coupling or the electrophile in a lithiation-quench sequence, researchers can systematically explore the structure-activity relationship (SAR) of this scaffold.[3] Derivatives of benzo[b]thiophene have shown a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-modulating effects, making this a highly valuable core for modern drug development programs.[13][14]

Conclusion

7-Bromo-5-methylbenzo[b]thiophene is a synthetically powerful building block. Its well-defined physicochemical properties and, more importantly, the predictable and high-yielding reactivity of its C-Br bond make it an asset for chemical synthesis. The ability to leverage both palladium-catalyzed cross-coupling and organolithium chemistry provides orthogonal and complementary pathways to a vast chemical space. For scientists engaged in the design and synthesis of novel therapeutic agents or functional materials, a thorough understanding of the principles and protocols outlined in this guide is essential for unlocking the full potential of this versatile benzothiophene derivative.

References

  • BenchChem. A Technical Guide to the Therapeutic Applications of Substituted Benzothiophenes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB-UJHiaEFZVBotldkvHtfyikRDpyAqgwrqpCePFRplI_FF3pmoUlSYQf9F8lm4trW-wi07lP0zsWNfKQTrgnyJ58qRBoFp13GtUGaBM6uRFTSopb9f_w5mxgz4zJLocmKPhMBZb7mtMdGtMhpB3PM-ABjhrYArOjL4ZPxQyZ0lzeMN26Y-XODeo_3XrOtTLdEWh0zELIDOvuASbcIkImZExPOtr8R6W6eUFiYew==][1]

  • Grokipedia. Substituted benzothiophene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjAcLXtw1kBQpBKDnTJY0t_hguYn44z5CgXVq26DXLWX1Prc9pLFCp6nqMj-Jpms5xgMM1KTLKSclpH3YlXND_t3XOiRIkZNlGmxv0anb3Ajp0aNI5i3SRQrSh0BZEMsFVaBcb01UA4wemV5sfF1L6YQ==][3]

  • PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp4dCjEuZJujJ_aQMELmzdW5ngcLe8zqkLKwBCeIriRzwxRX-54dzTzcJLeWzzLYKrtt0Ck7-DjaXSZOoUmcZTS7rSLV9Wdzx8J8PEnnGbaXd_FEKg_yy8jSft6m_APEzU8rirstzOzarECms=][8]

  • BenchChem. Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfHCdpb35WGwRtPAMgz1sN_q8k2BIoeoslvT9y-YGx8RY5w8NME2_GZDqY8Ccw3pPAz9eBkSHUUhBCU94Q_g6zUPg2BdCqtl72xCR8H0O8jzUPpevwoehxWt8XVYc5Geq8QquxNKoJ0co6Ja7RwNkxaPngKb0uMWfwk3a3WtUxr_X4LgM9cUSf3Xp_TrpKhIW5DqBE_yp24DGHHbG2DiiD-HNXFJjrfiqGGqYEB0zT7fnFPnXaf-maY0elcMnmCdZC97E=][9]

  • Chemistry and Chemists. Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKlYqN8pomNvR_vgoKbweyIQxGYw89HkbUjZ_61klqkSVUYPAZKHtZFqE6pcXvF4s9KCdCHTdNIDsC2TI_H5nWOtNOoa-AHxvtgZiei-ukLA9QenyGD_S0dMmMMD1_UxVFtwOhMbpqaEr7o7pHjdkDBcTjm8SENY-_eYziLymaq26h-I_0rN-XNueFf3WPjtsosXgpgSYwdjQqsChZ8QHmRZ8=][15]

  • ChemicalBook. 7-bromo-benzo[b]thiophene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNXinSgs6AOVbf5eBXNjlOYIuKwQ6-gPUlK77T7JGSRsE7PkDYXXEm3xuhdNrXPNWOAwGFH7Cvi_kMzjiQqs5cfmnZi-LbgiOMMJ6d2N3QCXVFSQ2V34D9KF4JnLW4qvuhLHWzyM4BVXfTOxpuxS_DkMbxt7oI6FM-z_jaeSivFqU=][4]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwQowei_mbg3aTOX055-SvRooy2-Lq5n9XP8wF5LzWEF5jegL0V52_H7rN1kUHgFBpkewhx3rx7dKhcjqNFETcOvEl-6PG9ZWnI1cWWH7t3IhidFWPWID_ch7AFdU0jlWWTO8M8JhLuRWAH8-NhhUefFrnsSWqBT3QrCQWRWzDCGV0IrPuVYMmSB6LjQyj-B4Z][13]

  • MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_qestbvuYa4l_DfkNcx4Ksd4wkJszfw739E-a-j5Lh45liak-5qKxwcA_5th0GkjiaeSEx1bMnCaMwyIndZk40Ud9wz4TyYOJY9hZUZJPQCgD2Qq5IEhc9e7muAi_wGyBZQ==][12]

  • Thieme E-Books & E-Journals. Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuUBQVL0CHxrYWUnGHkoUdk-me3ISSyncOTyiKffM_ZjqK-F91WePp4HMJP7yc9NctQjE21FhNpv6NjWP7ZjsS43VI1zRAODXtwfdAPcNbnQCpeqpNSCu2aaBE-p1dJWg4jXlRZAoNLasOqimSw56b4sd8GnGzkF6vTMVFUowQ0OiZd6f66Wwo10Ai][16]

  • Books. Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs50BGDCzJeY8_-sKgUtkko22Ffzx9SnvubKWVuZywk8w4taBZDwz72NsBYis1Fi28TocfEiwki_pKHZA3eUQSKLAj6jC5FfrWnby74tC2Y9HdqWdRKFHJYHQNHYYNmcpGM1rZ6w1AjWifvMFyYosbmXvD07p5lNMlRwOU4xEBk3GFpkHm97B3rcPYElLaOrtAs8y4VidsE2pyIsSsjrYXZB3re7HJfhufZg==][14]

  • Organic Chemistry Portal. Benzothiophene synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo-SRfe8rcGkBo8Hjxz_A7mkD4q6V2j3-b6aFv33sXhUN1rZQV8tngCN5Nrm3g9h-9VOHF2Rouvn9UD7OpVUO5Lvv76oB-SAFL7NBTVrhaZYux-IKI_8hQQccPtlleT-lScakn_iyHoohA5kdAqMLrJ1FPm3R0JyOuMs3Hj7-hNUecmK4SDnzbmwRiqoOj8Auecr-u]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfsmY13pfYygcHwXVDWfD-1QAJFZad2kS9mZWs9GT1ra1nVlJoxeo3e09ivetF6K6WmDXv_HEu98QyKYtiO347hkZyit-JXQDYOIPJdz8eQZQCXXjkd29jKG8Un6FIYIg=][10]

  • BenchChem. Application Notes and Protocols for the Lithiation of 3-Bromothiophene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCLfaLNA5fjG2o6lmjDPONL4MxkW5iCVQI65JH9LTmnVKq0Kj0iKyRET7QN1Swb_9wg-3pF0nZWw74P9I6pak-buFD5M9RdHm7TEFPayeEMM1d7YZRhVN88hE1_-dCCCvvTv_icSSc1AtGjxsOv0_Xr5wqeEqGhFBZYy835EAwnJqEZnL13Txs_jtSQerOWd5gBMNtcrt6oFH3pbBB-y3J8jY4][11]

  • MilliporeSigma. 7-bromo-5-methylbenzo[b]thiophene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW952u2QHMNjGm0YODYVWQXbR4fAGnoHxxZWr8qUFsUH2rX2Q-C8D0UMbYDrmvVjCTvYP8qEVvuiIEb3NoiL4Hs80f6AHdea7N_TGUZw8CDpNg_aunLqovPO6iEhqL-kUf4cAk8cAfusBagqUVnWRJPrJsljZR5Ojwz4m6vjbDjUgVuF6egQ==]

  • CymitQuimica. CAS 14315-15-2: 7-METHYL-BENZO[B]THIOPHENE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMroWQ-5ecJdWjV9FDmM3QxGSbY9HqkGB49EzoUI-0FadLrPIUvulvOayGTk5-I_3S2WZPJlgslIEljkDBZkuVhyANR5wvX0cyBODB9tNn2_np2xu8ZQZuFIxELL6iHcmRU4Q=][5]

  • ChemicalBook. General Description of Dibenzo[b,d]Thiophene. (2022). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeqeDXMmTfnEBYCaHpduh2VxubXDtaqNC9h9fspCr66WBvvZgAu3Gr5xM8XpQm3HNReeHvCUcGKC-sIjPKORcRK3LtRSWPqEEjXYq9UYixNgyW75yOrENvXUZdGCODQC_IlZ121ihQf3PRqLSy_rudAF4pLjbLzOAVW28_0ltlW65j5ob2Xa-2UW6TDja2oyw=][6]

  • Khan Academy. Bromination of benzene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkGJkpreeww7ObxRzg3kwpJFCtximEbG-ea7Ales_arAZgbiKRbDkOA3h1WIdfrxqG2-w7-SEEunWJMGL2bMLGdOlT5iKfItORPtF39aqLM1La6XnOWjTY7HFV8cJ7RXQiXGrtKTFPbXFeGwiupM_97gUznUFRySQ-_Itz69giBWoIbqbDof4zSbhOh5zeJq2C6qLSoAkO-QpgBVaDWvv8LSIC2E18w-uOut6bqc=][7]

  • ResearchGate. An overview of benzo [b] thiophene-based medicinal chemistry. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl94EcKV9a0yYsWFNgL74ZgArJ0GgTiH9yTA1B9bPNaZ5kpb2RqScrralAHDGY-y-3s7oKYh26a7EKloL0V6z4hlQ8TGjcjjef_C7HvqammDGGUOgsTDFBuM5lk8GX8bCTbClCXMvWQHVExVcGh1spwwaLatUYq6C5lR9FOHBx08-hcA1k4u_FpXd0-L3jSbbpsOqZQDWWRtmuP85yCv1Mt8HxStidukw=][2]

Sources

Exploratory

The Molecular Architecture and Pharmacological Engineering of 7-Bromo-5-methylbenzo[b]thiophene

Executive Summary The benzo[b]thiophene scaffold is universally recognized as a privileged structure in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial to anticancer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[b]thiophene scaffold is universally recognized as a privileged structure in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial to anticancer properties[1]. Among its functionalized derivatives, 7-Bromo-5-methylbenzo[b]thiophene serves as a critical, low-molecular-weight pharmacophore. Its unique halogenated and methylated architecture provides an optimal steric and electronic foundation for "scaffold hopping"—a strategy heavily utilized in the development of dual-action therapeutics, such as Xanthine Oxidase (XO) and Urate Transporter 1 (URAT1) inhibitors[2].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, self-validating synthesis protocols, and pharmacological applications of 7-bromo-5-methylbenzo[b]thiophene.

Molecular Architecture & Physicochemical Profiling

The structural viability of 7-bromo-5-methylbenzo[b]thiophene in drug design is largely dictated by its low molecular weight and lipophilic nature. At 227.12 g/mol , the base scaffold leaves significant molecular weight "budget" for downstream functionalization without violating Lipinski’s Rule of Five (which generally caps ideal drug candidates at <500 Da)[2].

The bromine atom at position 7 provides a highly reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group at position 5 modulates the compound's lipophilicity and target-binding orientation.

Quantitative Physicochemical Data

Table 1: Core physicochemical parameters of 7-bromo-5-methylbenzo[b]thiophene.

Physicochemical ParameterSpecification
IUPAC Name 7-bromo-5-methyl-1-benzothiophene
Molecular Formula C9H7BrS
Molecular Weight 227.12 g/mol
CAS Registry Number 19076-19-8 / 10243-15-9
InChI Key CAQJWQNFZVDDQZ-UHFFFAOYSA-N

(Data corroborated by 3[3] and 4[4])

De Novo Synthesis & Protocol Validation

To utilize 7-bromo-5-methylbenzo[b]thiophene in pharmacological applications, it is typically synthesized as a 2-carboxylate or 2-carboxylic acid intermediate. The following methodology outlines a highly efficient, two-phase synthesis route designed as a self-validating system to ensure high yield and purity.

Phase 1: Nucleophilic Aromatic Substitution (SNAr) & Cyclocondensation

Objective: Construct the benzo[b]thiophene core from a functionalized benzaldehyde.

  • Reagent Preparation: Dissolve 3-bromo-2-fluoro-5-methylbenzaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Introduce Potassium Carbonate (K₂CO₃) (2.0 eq) followed by Ethyl 2-mercaptoacetate (1.2 eq).

  • Thermal Activation: Stir the reaction mixture at 80 °C for 12 hours under a continuous nitrogen atmosphere.

Causality & Logic: DMF is deliberately selected as a polar aprotic solvent because it leaves the thiolate nucleophile unsolvated and highly reactive, thereby accelerating the SNAr on the fluorinated carbon[2]. K₂CO₃ is utilized as a mild base; it is strong enough to deprotonate the thiol but weak enough to prevent unwanted aldol condensation of the aldehyde[5]. Self-Validation Check: Reaction completion is confirmed via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase, observing the complete disappearance of the fluorinated benzaldehyde spot[5].

Phase 2: Saponification to Carboxylic Acid

Objective: Unmask the carboxylic acid for downstream coupling.

  • Solvent Matrix: Suspend the resulting ethyl ester intermediate in a ternary solvent system of Methanol:Tetrahydrofuran:Water (1:1:1 v/v/v).

  • Hydrolysis: Add Sodium Hydroxide (NaOH) (3.0 eq) and stir at room temperature for 12 hours.

  • Acidification: Acidify the aqueous layer with dilute HCl to precipitate the final product.

Causality & Logic: The ternary solvent system is critical. THF dissolves the lipophilic ester, water dissolves the NaOH, and methanol acts as a phase-miscible bridge. This guarantees a homogenous reaction mixture that drives saponification to absolute completion[6]. Self-Validation Check: Successful saponification is visually validated by the dissolution of the organic ester into the aqueous phase, followed by the rapid precipitation of a white 7-bromo-5-methylbenzo[b]thiophene-2-carboxylic acid solid upon adjustment to pH 2-3[6].

Synthesis A 3-bromo-2-fluoro- 5-methylbenzaldehyde B Ethyl 2-mercaptoacetate + K2CO3 / DMF (80°C) A->B Nucleophilic Aromatic Substitution (SNAr) C Ethyl 7-bromo-5-methylbenzo[b] thiophene-2-carboxylate B->C Cyclocondensation D NaOH, MeOH/THF/H2O (Saponification) C->D Hydrolysis E 7-bromo-5-methylbenzo[b] thiophene-2-carboxylic acid D->E Acidification

De novo synthesis workflow of 7-bromo-5-methylbenzo[b]thiophene derivatives.

Pharmacological Significance & Scaffold Hopping

The 7-bromo-5-methylbenzo[b]thiophene architecture is highly prized in rational drug design, particularly in the treatment of hyperuricemia and gout. Traditional treatments often rely on singular mechanisms—either inhibiting uric acid production (e.g., Febuxostat targeting Xanthine Oxidase) or promoting uric acid excretion (e.g., Probenecid targeting URAT1)[2].

Using a scaffold hopping strategy, medicinal chemists have successfully merged these pharmacophores. By replacing the thiazole-5-carboxylic acid moiety of Febuxostat with a salicylic acid and benzo[b]thiophene core, researchers developed a potent dual-inhibitor[2]. The low molecular weight of the benzo[b]thiophene core ensures that the resulting dual-inhibitor maintains excellent pharmacokinetic (PK) properties, oral bioavailability, and liver microsomal stability[2].

Pharmacology Core 7-Bromo-5-methylbenzo[b]thiophene Derivatives Target1 Xanthine Oxidase (XO) Core->Target1 Inhibits Target2 Urate Transporter 1 (URAT1) Core->Target2 Inhibits Effect1 Decreased Uric Acid Production Target1->Effect1 Pathway Blockade Effect2 Increased Uric Acid Excretion Target2->Effect2 Transport Blockade Outcome Resolution of Hyperuricemia & Gout Effect1->Outcome Effect2->Outcome

Dual inhibition pathway of XO and URAT1 by benzo[b]thiophene derivatives.

Beyond gout, derivatives of this scaffold are actively being investigated as TET2 inhibitors for epigenetic regulation[5] and as potent antimicrobial and antitubercular agents, demonstrating the profound versatility of the benzo[b]thiophene nucleus[7].

Conclusion

7-Bromo-5-methylbenzo[b]thiophene stands as a master template in synthetic medicinal chemistry. Its precise molecular weight (227.12 g/mol ), combined with highly reliable, self-validating synthesis protocols, allows researchers to confidently engineer complex, multi-target therapeutics. As scaffold hopping continues to drive the discovery of dual-action drugs, the benzo[b]thiophene core will remain foundational to next-generation pharmacological breakthroughs.

References

  • Source: PubMed (NIH)
  • Source: PMC (NIH)
  • Source: MilliporeSigma (Sigma-Aldrich)
  • Title: CA2994336A1 - Carboxy substituted (hetero)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: WO2023214325A1 - Pyrazolopyrimidine derivatives and uses thereof as tet2 inhibitors Source: Google Patents URL
  • Title: CAS 19076-19-8 | 7-bromo-5-methylbenzo[b]thiophene Source: Chemenu URL

Sources

Foundational

The Strategic Application of 7-Bromo-5-methylbenzo[b]thiophene (CAS: 19076-19-8) in Advanced Drug Discovery

As a Senior Application Scientist, navigating the complexities of heterocyclic building blocks requires not only a deep understanding of their chemical reactivity but also a strategic view of their role in targeted drug...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the complexities of heterocyclic building blocks requires not only a deep understanding of their chemical reactivity but also a strategic view of their role in targeted drug design. This technical guide provides an in-depth analysis of 7-Bromo-5-methylbenzo[b]thiophene , a highly functionalized bicyclic scaffold that has recently gained prominence in the development of next-generation therapeutics for metabolic disorders.

Chemical Identity and Quality Control (QC)

A critical quality control checkpoint for procurement and synthesis involves verifying the exact Chemical Abstracts Service (CAS) registry number. Literature and commercial supplier catalogs frequently conflate 7-bromo-5-methylbenzo[b]thiophene (CAS: 19076-19-8)[1] with its structural isomer, 3-bromo-2-methylbenzo[b]thiophene (CAS: 10243-15-9)[2],[3].

Ensuring the correct isomeric starting material is paramount. The position of the bromine atom at the C7 position (adjacent to the bridgehead carbon) dictates the geometric vector of subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) used to elaborate the molecule into complex pharmacophores[4].

Table 1: Physicochemical Properties
ParameterValue
IUPAC Name 7-Bromo-5-methylbenzo[b]thiophene
CAS Registry Number 19076-19-8
Molecular Formula C 9​ H 7​ BrS
Molecular Weight 227.12 g/mol
InChI Key CAQJWQNFZVDDQZ-UHFFFAOYSA-N
Physical Form Solid (Typically off-white to pale yellow)

(Properties verified against standard chemical databases)

Mechanistic Synthesis Pathway

The construction of the functionalized benzo[b]thiophene core typically relies on a tandem Nucleophilic Aromatic Substitution (S N​ Ar) followed by an intramolecular aldol-type condensation[5]. By utilizing an ortho-fluorobenzaldehyde derivative, the bicyclic system is generated in a single, robust operational sequence.

Synthesis SM 3-Bromo-2-fluoro-5-methylbenzaldehyde SNAr Step 1: SNAr Reaction (Thiolate attacks C-F) SM->SNAr Reagent Ethyl 2-mercaptoacetate + K2CO3 in DMF Reagent->SNAr Cyclization Step 2: Intramolecular Condensation (Ring Closure) SNAr->Cyclization Heat (80°C) Product Ethyl 7-bromo-5-methylbenzo[b]thiophene -2-carboxylate Cyclization->Product -H2O

Fig 1: Two-step synthesis of the benzo[b]thiophene core via SNAr and cyclization.

Step-by-Step Experimental Protocol: Synthesis of the Ester Intermediate

This protocol details the synthesis of ethyl 7-bromo-5-methylbenzo[b]thiophene-2-carboxylate, a highly versatile intermediate[5],[4].

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-2-fluoro-5-methylbenzaldehyde (1.0 equiv).

  • Solvation: Dissolve the substrate in anhydrous N,N-Dimethylformamide (DMF) (approx. 10 volumes). Causality: DMF is utilized as an aprotic polar solvent to maximize the nucleophilicity of the incoming thiolate anion, accelerating the S N​ Ar reaction at the sterically hindered ortho-fluorine position.

  • Base Addition: Add anhydrous potassium carbonate (K 2​ CO 3​ ) (2.0 equiv). Causality: K 2​ CO 3​ is selected over stronger bases (like NaH) to effectively deprotonate the thiol without causing premature degradation or unwanted aldol condensation of the aldehyde starting material.

  • Nucleophile Addition: Slowly add ethyl 2-mercaptoacetate (1.2 equiv) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to 80 °C and stir for 12 hours. Causality: The elevated temperature provides the necessary activation energy for the intramolecular carbanion attack on the aldehyde carbonyl, followed by dehydration to drive the aromatization of the thiophene ring.

  • Quenching & Extraction: Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel column chromatography (hexane/EtOAc gradient).

Self-Validating In-Process Controls: The progression of the S N​ Ar intermediate can be monitored via LC-MS by identifying the mass shift associated with the displacement of the fluoride ion. The subsequent cyclization is definitively confirmed by 1 H-NMR through the disappearance of the highly deshielded aldehyde proton signal (~10.0 ppm) and the emergence of the characteristic aromatic thiophene proton.

Pharmacological Application: XO/URAT1 Dual Inhibitors

In contemporary medicinal chemistry, the 7-bromo-5-methylbenzo[b]thiophene scaffold has emerged as a critical structural motif in the development of dual inhibitors targeting Xanthine Oxidase (XO) and Urate Transporter 1 (URAT1) [6].

Current monotherapies for hyperuricemia and gout—such as febuxostat (an XO inhibitor) or probenecid (a URAT1 inhibitor)—often suffer from limited efficacy or adverse side effects when used alone. By utilizing the benzothiophene core to achieve "scaffold hopping," researchers have successfully designed single molecules capable of dual-action therapy[4].

Pathway Drug Benzo[b]thiophene Derivative (Dual Inhibitor) XO Xanthine Oxidase (XO) (Liver) Drug->XO Inhibits URAT1 URAT1 Transporter (Kidney) Drug->URAT1 Inhibits UricAcidProd Uric Acid Production XO->UricAcidProd Blocks UricAcidReabs Uric Acid Reabsorption URAT1->UricAcidReabs Blocks SerumUA Serum Uric Acid Levels (Hyperuricemia Control) UricAcidProd->SerumUA Decreases UricAcidReabs->SerumUA Decreases

Fig 2: Dual inhibition of XO and URAT1 pathways to synergistically lower serum uric acid levels.

Table 2: Comparative In Vitro Inhibition Data

Derivatives synthesized from the 7-bromo-5-methylbenzo[b]thiophene core (such as "Compound 27" in recent literature) demonstrate profound dual-target affinity compared to clinical standards[6],[4].

Compound / Inhibitor ClassXO IC 50​ (nM)URAT1 IC 50​ (nM)Primary Mechanism
Febuxostat (Clinical Standard)~1 - 5InactiveSelective XO Inhibition
Probenecid (Clinical Standard)Inactive~10,000Selective URAT1 Inhibition
Compound 27 (Benzothiophene Derivative)3531Potent Dual XO/URAT1 Inhibition

(Data synthesized from [4])

The bromine atom at the C7 position of the benzothiophene acts as a vital synthetic handle, allowing for the installation of various aryl or heteroaryl groups via Suzuki coupling. These appended groups are essential for occupying the hydrophobic pockets of both the XO enzyme and the URAT1 transporter, thereby achieving the nanomolar dual-inhibition profile shown above[4].

References

  • [5] CA2994336A1 - Carboxy substituted (hetero) aromatic ring derivatives and preparation method and uses thereof. Google Patents.

  • [6] Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout. PubMed (NIH).[Link]

  • [4] Yang, X., et al. (2024). Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout. Journal of Medicinal Chemistry, ACS Publications.[Link]

Sources

Exploratory

Literature Review and Technical Guide on 5-Methylbenzo[b]thiophene Derivatives: Synthesis, Biological Activity, and Environmental Fate

Executive Summary & Physicochemical Profiling As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently evaluate the benzo[b]thiophene scaffold as a privileged pharmacophore....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently evaluate the benzo[b]thiophene scaffold as a privileged pharmacophore. However, specific functionalization at the 5-position with a methyl group—creating 5-methylbenzo[b]thiophene (5-MBT) —yields a highly specialized physicochemical profile. The electron-donating inductive effect (+I) of the 5-methyl group enriches the electron density of the aromatic system, altering its susceptibility to transition-metal-catalyzed C-H activation. Furthermore, its steric bulk provides a critical hydrophobic anchor for precise protein-ligand interactions in kinase active sites. This whitepaper synthesizes the latest methodologies in the chemical functionalization, pharmacological application, and environmental biotransformation of 5-MBT derivatives.

Advanced Synthetic Methodologies & Functionalization

The functionalization of the 5-MBT scaffold often requires overcoming the inherent inertness of the benzothiophene C-H bonds. Recent advancements leverage transition-metal catalysis to achieve high regioselectivity and enantioselectivity.

Rhodium-Catalyzed Atroposelective C-H Activation

The synthesis of axially chiral biaryls is critical for developing privileged catalysts and advanced therapeutics. Utilizing a chiral CpRh(III) complex, researchers have successfully achieved the atroposelective oxidative C-H/C-H cross-coupling of 1-aryl isoquinoline derivatives with 5-MBT. The 5-methyl group enhances the nucleophilicity of the benzothiophene ring, making it highly reactive in this double C-H functionalization process, yielding products with exceptional enantiomeric excess (up to 95% ee) 1[1].

Palladium-Catalyzed Oxidative Olefination

To functionalize the C2 position, the 5-MBT core is often pre-oxidized to its 1,1-dioxide variant. The strong electron-withdrawing nature of the sulfonyl group increases the kinetic acidity of the C2-proton, enabling site-selective electrophilic palladation. This strategy has been successfully employed to couple 5-MBT 1,1-dioxides with styrenes and acrylates 2[2].

Protocol 1: Self-Validating Pd-Catalyzed C2-Selective Olefination Workflow

Causality & Rationale: Pd(OAc)2 is selected because it readily initiates electrophilic metalation at the acidified C2 position. A terminal oxidant (Ag2CO3) is strictly required to regenerate the active Pd(II) species from Pd(0) following the reductive elimination step, ensuring continuous catalytic turnover.

  • Step 1: Catalyst & Substrate Assembly : In a flame-dried Schlenk tube, combine 5-MBT 1,1-dioxide (1.0 equiv), Pd(OAc)2 (10 mol% as the active catalyst), and Ag2CO3 (2.0 equiv).

  • Step 2: Olefin Addition : Introduce the coupling partner (e.g., styrene, 1.5 equiv) in a polar aprotic solvent (e.g., 1,4-dioxane). The stoichiometric excess drives the equilibrium toward complete consumption of the 5-MBT derivative.

  • Step 3: Thermal Activation : Heat the mixture to 110°C under an inert argon atmosphere for 12 hours. The thermal energy is calibrated to overcome the activation barrier for the reductive elimination of the cross-coupled product.

  • Step 4: Self-Validation & QC : Quench the reaction with deionized water and extract with EtOAc. Analyze the crude mixture via GC-FID using dodecane as an internal standard. A successful reaction will yield >70% of the C2-olefinated product, verifiable by a distinct doublet in the 1H NMR spectrum (~6.69 ppm) corresponding to the vinylic protons.

Pharmacological Efficacy & Target Engagement

Irreversible Pan-FGFR Inhibition

Fibroblast Growth Factor Receptors (FGFR1-4) are critical targets in oncology. Recent drug development efforts have integrated the 7-methoxy-5-methylbenzo[b]thiophene moiety into 7-deaza-adenosine analogues to create irreversible pan-FGFR inhibitors. The 5-MBT moiety perfectly fits into the hydrophobic pocket I of the FGFR kinase domain, engaging in a stable hydrogen bond network and cation–π interactions. Compound 19e, a leading derivative, demonstrated sub-nanomolar inhibition (IC50 = 0.9 nM against FGFR1) and efficient irreversible covalent engagement at the protein level 3[3].

FGFR_Signaling Inhibitor 5-MBT Nucleoside (Cmpd 19e) FGFR FGFR 1-4 Kinase Inhibitor->FGFR Irreversible Covalent Binding FRS2 FRS2 Adaptor FGFR->FRS2 Phosphorylation Blocked PI3K PI3K / AKT Pathway FRS2->PI3K Proliferation Tumor Proliferation PI3K->Proliferation

Caption: Mechanism of pan-FGFR inhibition by 5-MBT nucleoside analogues.

Antibacterial Adjuvants against MRSA

Beyond oncology, 5-MBT derivatives (such as NDM-427) are being explored as adjuvants to restore the efficacy of β-lactam antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA). These compounds target Penicillin Binding Protein 2a (PBP2a), effectively lowering the minimum inhibitory concentration (MIC) of oxacillin and overcoming PBP2a-mediated resistance 4[4].

Environmental Fate & Biotransformation

Benzothiophenes, including 5-MBT, are toxic and recalcitrant fractions of coal-tar creosote. Understanding their environmental degradation is vital for bioremediation. Sphingomonas sp. strain XLDN2-5 has been identified as a capable agent for the co-metabolic transformation of 5-MBT. Because the bacteria cannot use 5-MBT as a sole carbon source, carbazole is required as an auxiliary substrate to induce the necessary angular dioxygenase enzymes, which subsequently oxidize 5-MBT into less toxic sulfoxides and sulfones 5[5].

Biotransformation MBT 5-MBT (Toxic) Sphingo Sphingomonas sp. (Carbazole Induced) MBT->Sphingo Co-metabolism Sulfoxide 5-MBT Sulfoxide Sphingo->Sulfoxide Dioxygenase Sulfone 5-MBT Sulfone Sulfoxide->Sulfone Oxidation

Caption: Co-metabolic biotransformation of 5-MBT by Sphingomonas sp. XLDN2-5.

Protocol 2: Co-Metabolic Biodegradation Assay of 5-MBT

Causality & Rationale: 5-MBT's stable aromatic system resists primary microbial attack. Carbazole is introduced to act as a genetic inducer for the carbazole 1,9a-dioxygenase (CARDO) system in Sphingomonas, which possesses broad substrate specificity capable of oxidizing the thiophene sulfur atom.

  • Step 1: Cellular Enrichment : Culture Sphingomonas sp. XLDN2-5 in a mineral salts medium (MSM) supplemented with carbazole (100 mg/L) to induce robust expression of the dioxygenase system.

  • Step 2: Resting Cell Preparation : Harvest the cells during the exponential growth phase via centrifugation (8,000 × g, 10 min). Wash and resuspend the pellet in fresh, carbon-free MSM. This removes residual primary carbon sources, establishing a controlled baseline.

  • Step 3: Co-Metabolic Incubation : Spike the resting cell suspension with 5-MBT (50 mg/L) and a trace amount of carbazole (10 mg/L) to sustain enzymatic activity. Incubate at 30°C with orbital shaking (150 rpm) to ensure optimal oxygen transfer for the dioxygenase reaction.

  • Step 4: Self-Validation & QC : Periodically extract 5 mL aliquots with dichloromethane (DCM). Analyze the concentrated organic layer via GC-MS. The validation of the degradation pathway is confirmed by the mass spectral identification of 5-MBT sulfoxide (M+ 164) and 5-MBT sulfone (M+ 180), proving successful biological sulfur oxidation.

Quantitative Data Synthesis

To facilitate rapid comparison across disciplines, the quantitative metrics regarding the synthesis and biological application of 5-MBT derivatives are summarized below.

Table 1: Synthetic Methodologies and Yields for 5-MBT Derivatives

Derivative / ProductReaction TypeCatalyst / ReagentsYield (%)Enantiomeric ExcessSource
5-MBT 1,1-Dioxide (1c) C2-Selective OlefinationPd(OAc)2, Ag2CO374%N/A2
Product 3am (Biaryl) C-H/C-H Cross-CouplingCpRh(III), Chiral Acid97%94%[[1]]()
Dimethyl 5-MBT-2,3-dicarboxylate S-S Cleavage / CyclizationTEAB, K2S2O886%N/A6

Table 2: Biological and Environmental Activity of 5-MBT Derivatives

Compound / StrainTarget / ApplicationMetricQuantitative ValueSource
Compound 19e FGFR1 Kinase InhibitionIC500.9 nM3
Compound 19e FGFR2 Kinase InhibitionIC504.0 nM3
NDM-427 MRSA PBP2a AdjuvantMIC ReductionLowers Oxacillin MIC[[4]]()
Sphingomonas XLDN2-5 5-MBT BiotransformationConversionYields Sulfoxides5

References

  • Source: National Institutes of Health (PMC)
  • Source: Journal of the American Chemical Society (ACS)
  • Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors Source: MDPI URL
  • Exploration of a Benzothiophene Scaffold for Use as Adjuvants with β-Lactam Antibiotics against Methicillin-Resistant Staphylococcus aureus Source: ResearchGate URL
  • Microbial transformation of benzothiophenes, with carbazole as the auxiliary substrate, by Sphingomonas sp.
  • Electronic Supplementary Material (ESI)

Sources

Foundational

An In-Depth Technical Guide to the Electronic Properties of Brominated Benzothiophenes

Abstract The benzothiophene core, a privileged scaffold in both materials science and medicinal chemistry, undergoes significant modulation of its electronic properties upon bromination. This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzothiophene core, a privileged scaffold in both materials science and medicinal chemistry, undergoes significant modulation of its electronic properties upon bromination. This guide provides a comprehensive technical overview of these changes for researchers, scientists, and drug development professionals. We will explore the causal relationships between the position and degree of bromination and the resultant shifts in frontier molecular orbital energies (HOMO/LUMO), optical properties, and charge transport characteristics. This document is structured to provide not only a theoretical framework but also practical, field-proven experimental methodologies for the characterization of these versatile compounds.

Introduction: The Benzothiophene Scaffold and the Impact of Bromination

Benzothiophene is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring. This planar, 10π-electron system exhibits significant aromatic character and stability.[1] Its derivatives, particularly those with extended π-conjugation like[1]benzothieno[3,2-b][1]benzothiophene (BTBT), are cornerstone materials in the field of organic electronics, finding applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[1] In parallel, the benzothiophene moiety is a key pharmacophore in a multitude of biologically active molecules, contributing to antimicrobial, anti-cancer, and anti-inflammatory activities, among others.[2]

The introduction of bromine, a halogen substituent, onto the benzothiophene core is a powerful strategy for fine-tuning its electronic landscape. Bromination generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3] This effect is primarily due to the p-π conjugation between the bromine p-orbitals and the π-system of the aromatic core, as well as bromine's electron-withdrawing inductive effect.[3] The extent of this modulation is highly dependent on the position and number of bromine substituents, allowing for precise control over the material's properties.

This guide will delve into the specifics of these electronic modifications, their implications for various applications, and the experimental techniques used to quantify them.

The Influence of Bromination on the Electronic Structure of Benzothiophenes

The electronic properties of organic molecules are fundamentally governed by their frontier molecular orbitals, the HOMO and LUMO. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy relates to the electron affinity (the ease of accepting an electron). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's optical and electronic characteristics.

Bromination of the benzothiophene core instigates several key changes:

  • Lowering of HOMO and LUMO Energy Levels: The introduction of bromine atoms consistently lowers the energy of both the HOMO and LUMO. This can be attributed to the electron-withdrawing nature of bromine, which stabilizes the orbitals. A recent study on 2,7-dibromo-BTBT showed a decrease in the HOMO energy from -6.230 eV in the brominated form to even lower values upon further oxidation.[1]

  • Narrowing of the HOMO-LUMO Gap: While both HOMO and LUMO levels are lowered, the extent of this shift is not always equal. In many cases, bromination leads to a narrowing of the HOMO-LUMO gap, which results in a red-shift (a shift to longer wavelengths) in the material's absorption and emission spectra.[3]

  • Positional Dependence: The position of the bromine atom on the benzothiophene ring is crucial. Theoretical studies on related dibenzothiophene isomers have shown that the specific substitution pattern significantly impacts the extent of bandgap narrowing and the reorganization energies for charge transport.[3] For instance, substitution at the 2-position can have a different electronic outcome compared to substitution at the 3-position due to the varying electron density at these locations on the thiophene ring.

  • Heavy Atom Effect: Bromine's presence can influence the excited state dynamics through the "heavy atom effect," which can promote intersystem crossing from singlet to triplet states. This can be beneficial in some applications, such as phosphorescent OLEDs, but can also lead to a decrease in fluorescence quantum yield.[1]

Quantitative Data on Electronic Properties

The following table summarizes the key electronic properties of a well-studied brominated benzothiophene derivative, 2,7-dibromo[1]benzothieno[3,2-b][1]benzothiophene (2,7-diBr-BTBT), and its oxidized forms, providing a clear example of how the electronic structure can be tuned.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)λabs (nm)λem (nm)
2,7-diBr-BTBT-6.230-2.1384.092344392
2,7-diBr-BTBTDO (dioxide)-6.746-3.0643.682369480
2,7-diBr-BTBTTO (tetraoxide)-7.048-3.2183.830382495

Data obtained from TDDFT calculations.[1]

The following diagram illustrates the effect of bromination and subsequent oxidation on the frontier molecular orbital energies of the BTBT core.

G cluster_0 2,7-diBr-BTBT cluster_1 2,7-diBr-BTBTDO cluster_2 2,7-diBr-BTBTTO HOMO_1 HOMO = -6.230 eV HOMO_2 HOMO = -6.746 eV HOMO_1->HOMO_2 Oxidation LUMO_1 LUMO = -2.138 eV LUMO_2 LUMO = -3.064 eV LUMO_1->LUMO_2 Oxidation HOMO_3 HOMO = -7.048 eV HOMO_2->HOMO_3 Oxidation LUMO_3 LUMO = -3.218 eV LUMO_2->LUMO_3 Oxidation

Caption: Impact of oxidation on the HOMO/LUMO levels of 2,7-diBr-BTBT.

Applications and Implications

The ability to precisely tune the electronic properties of benzothiophenes through bromination has profound implications for their application in both organic electronics and drug discovery.

Organic Electronics

In the realm of organic electronics, the HOMO and LUMO levels are paramount as they determine the efficiency of charge injection from electrodes and the charge transport properties of the material.

  • OFETs: For p-type semiconductors used in OFETs, a HOMO level that is well-matched with the work function of the source and drain electrodes (typically gold) is crucial for efficient hole injection. Bromination can lower the HOMO level, which can enhance the material's stability towards oxidation by atmospheric oxygen, a common degradation pathway for organic semiconductors. The modification of molecular packing due to bromination can also significantly influence the charge carrier mobility.

  • OLEDs: In OLEDs, the HOMO and LUMO levels of the emissive layer material must be appropriately aligned with those of the adjacent charge transport layers to ensure balanced charge injection and recombination, leading to efficient light emission. The narrowed bandgap resulting from bromination can be used to tune the emission color towards longer wavelengths (red-shift).

The following diagram illustrates the relationship between molecular structure, electronic properties, and device performance in an OFET.

Structure Molecular Structure (e.g., Brominated Benzothiophene) Electronic_Properties Electronic Properties (HOMO, LUMO, Bandgap) Structure->Electronic_Properties Determines Device_Performance Device Performance (Charge Mobility, On/Off Ratio) Electronic_Properties->Device_Performance Influences

Caption: Relationship between structure, properties, and performance.

Drug Development

In medicinal chemistry, the electronic properties of a molecule can influence its pharmacokinetic and pharmacodynamic profiles.

  • Receptor Binding: The electron distribution within the benzothiophene ring system, which is altered by bromination, can affect how the molecule interacts with its biological target. These interactions are often governed by non-covalent forces such as hydrogen bonding, and π-π stacking, which are sensitive to the electronic nature of the molecule.

  • Metabolic Stability: The introduction of bromine atoms can block sites on the molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the metabolic stability and prolong the half-life of a drug candidate.

  • Structure-Activity Relationship (SAR): Bromine's ability to modulate electronic properties makes it a valuable tool in SAR studies. By systematically introducing bromine at different positions, medicinal chemists can probe the electronic requirements for optimal biological activity and refine the design of more potent and selective drug candidates.

Experimental Protocols for Electronic Characterization

A thorough understanding of the electronic properties of brominated benzothiophenes relies on robust experimental characterization. Cyclic voltammetry (CV) is a powerful electrochemical technique for determining the HOMO and LUMO energy levels of a molecule.

Determination of HOMO and LUMO by Cyclic Voltammetry

Objective: To experimentally determine the oxidation and reduction potentials of a brominated benzothiophene derivative and to calculate its HOMO and LUMO energy levels.

Materials:

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))

  • Counter electrode (e.g., platinum wire)

  • Electrochemical cell

  • Potentiostat

  • Inert gas (Argon or Nitrogen)

  • Anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in dichloromethane or acetonitrile)

  • Brominated benzothiophene sample (typically 1-5 mM)

  • Ferrocene (for internal calibration)

Procedure:

  • Preparation:

    • Thoroughly clean all electrodes.

    • Prepare the electrolyte solution and the sample solution under an inert atmosphere.

    • Assemble the three-electrode cell with the electrolyte solution.

  • Deoxygenation:

    • Purge the electrolyte solution in the cell with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution throughout the experiment.

  • Background Scan:

    • Record a cyclic voltammogram of the pure electrolyte solution to establish the potential window and to ensure there are no interfering impurities.

  • Sample Measurement:

    • Add the brominated benzothiophene sample to the cell to the desired concentration.

    • Perform the cyclic voltammetry scan. The potential should be swept from an initial value where no reaction occurs, to a potential sufficiently positive to oxidize the compound, and then reversed to a potential sufficiently negative to reduce it, before returning to the initial potential.

  • Internal Calibration:

    • Add a small amount of ferrocene to the solution and record a new voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used as an internal standard to accurately reference the measured potentials.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram of the sample. These are the potentials at which the current begins to deviate from the baseline.

    • Calculate the HOMO and LUMO energy levels using the following equations:

      • E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

      • E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

      • The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

The following diagram outlines the workflow for this experimental protocol.

Prep Prepare Electrodes and Solutions Deoxygenate Deoxygenate Cell with Inert Gas Prep->Deoxygenate Background Run Background Scan (Electrolyte Only) Deoxygenate->Background Sample Add Sample and Run CV Scan Background->Sample Calibrate Add Ferrocene and Run Calibration Scan Sample->Calibrate Analyze Determine E_ox and E_red and Calculate HOMO/LUMO Calibrate->Analyze

Caption: Experimental workflow for determining HOMO/LUMO levels via CV.

Conclusion

The bromination of benzothiophenes is a versatile and powerful tool for the targeted manipulation of their electronic properties. This in-depth guide has elucidated the fundamental principles governing the influence of bromine substitution on the frontier molecular orbital energies and optical characteristics of these compounds. The ability to systematically tune the HOMO and LUMO levels, as well as the HOMO-LUMO gap, has significant implications for the rational design of next-generation organic electronic materials with enhanced performance and stability. Furthermore, in the context of drug discovery, the electronic modifications imparted by bromination are a key consideration in optimizing the interaction of benzothiophene-based molecules with their biological targets and improving their pharmacokinetic properties. The experimental protocols detailed herein provide a robust framework for the accurate characterization of these materials, enabling researchers to forge a clear path from molecular design to functional application.

References

  • Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. MDPI. [Link]

  • Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. [Link]

  • Benzothiophene - Grokipedia. Grokipedia. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]

  • Exploring the effects of mono-bromination on hole-electron transport and distribution in dibenzofuran and dibenzothiophene isomers: a first-principles study. PubMed. [Link]

  • CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. CONTENTdm. [Link]

  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC. [Link]

  • How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. ResearchGate. [Link]

  • Intrinsic charge-mobility in benzothieno[3,2-b][1]benzothiophene (BTBT) organic semiconductors is enhanced with long alkyl side-chains. ResearchGate. [Link]

  • Mobility Evaluation of[1]Benzothieno[3,2- b][1]benzothiophene Derivatives: Limitation and Impact on Charge Transport. PubMed. [Link]

  • Design, synthesis, chemical stability, packing, cyclic voltammetry, ionisation potential, and charge transport of[1]benzothieno. CORE. [Link]

Sources

Exploratory

Strategic Deployment of 7-Bromo-5-methylbenzo[b]thiophene in Modern Medicinal Chemistry: A Technical Whitepaper

Executive Summary The benzo[b]thiophene core is universally recognized as a "privileged scaffold" in drug discovery, serving as the structural foundation for numerous FDA-approved therapeutics, including the selective es...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[b]thiophene core is universally recognized as a "privileged scaffold" in drug discovery, serving as the structural foundation for numerous FDA-approved therapeutics, including the selective estrogen receptor modulator (SERM) raloxifene and the 5-lipoxygenase inhibitor zileuton[1],[2]. Within this chemical space, 7-Bromo-5-methylbenzo[b]thiophene (CAS: 10243-15-9) has emerged as a highly versatile building block[3]. Its unique substitution pattern provides an optimal balance of steric bulk, electronic modulation, and synthetic tractability, allowing medicinal chemists to rapidly generate diverse structure-activity relationship (SAR) libraries. This whitepaper details the structural rationale, emerging therapeutic applications, and field-proven synthetic protocols for leveraging this critical intermediate.

Structural Rationale & Pharmacophore Dynamics

The strategic placement of functional groups on the benzo[b]thiophene core dictates both its biological target affinity and its pharmacokinetic (PK) stability.

  • The 5-Methyl Group (Metabolic Shield & Lipophilic Anchor): In medicinal chemistry, the introduction of a methyl group (often termed the "magic methyl" effect) can significantly enhance binding affinity by filling deep hydrophobic pockets within target proteins. Furthermore, the C5 position on the benzothiophene ring is typically vulnerable to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. Blocking this site with a methyl group prevents rapid aromatic hydroxylation, thereby extending the in vivo half-life of the resulting drug candidate[4].

  • The 7-Bromo Group (Synthetic Handle): The heavy halogen at the C7 position serves as a highly reactive electrophilic site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[5]. This allows for the late-stage introduction of complex aryl, heteroaryl, or alkynyl pharmacophores without disrupting the core geometry[6].

G Scaffold Benzo[b]thiophene Core (Privileged Scaffold) Methyl 5-Methyl Group (Lipophilic Anchor & Metabolic Shield) Scaffold->Methyl C5 Substitution Bromo 7-Bromo Group (Cross-Coupling Handle) Scaffold->Bromo C7 Substitution Deriv Late-Stage Functionalization (SAR Optimization) Bromo->Deriv Pd-Catalyzed Coupling

Fig 1: Pharmacophore logic and structural rationale of the 7-bromo-5-methylbenzo[b]thiophene scaffold.

Primary Therapeutic Applications

Hyperuricemia and Gout: XO/URAT1 Dual Inhibition

Currently, the clinical management of gout relies on either Xanthine Oxidase (XO) inhibitors (to reduce uric acid production) or Urate Transporter 1 (URAT1) inhibitors (to promote renal excretion)[4]. Recent drug discovery campaigns have successfully utilized 7-bromo-5-methylbenzo[b]thiophene to develop potent, orally bioavailable dual inhibitors targeting both pathways simultaneously[4].

By converting the C2 position to a carboxylic acid and utilizing the C7 bromo group to attach bicyclic aryl appendages, researchers have engineered molecules that mimic the acidic scaffold required for URAT1 inhibition while maintaining the spatial geometry needed to block the XO active site[4],[7].

G Purine Purine Metabolism XO Xanthine Oxidase (XO) Enzyme Purine->XO UricAcid Uric Acid Production XO->UricAcid URAT1 URAT1 Transporter (Renal Reabsorption) UricAcid->URAT1 Reabsorption Excretion Uric Acid Excretion UricAcid->Excretion Clearance Drug Benzothiophene-Derived Dual Inhibitor Drug->XO Inhibits Drug->URAT1 Inhibits

Fig 2: Mechanism of action for benzothiophene-derived XO/URAT1 dual inhibitors in uric acid regulation.

Epigenetic Modulation: TET2 Inhibition

Beyond metabolic disorders, the 7-bromo-5-methylbenzo[b]thiophene scaffold is actively being explored in oncology. Recent patent literature highlights its use as a critical intermediate in the synthesis of pyrazolopyrimidine derivatives[8]. These complex molecules act as inhibitors of Ten-Eleven Translocation 2 (TET2), a crucial epigenetic enzyme implicated in various hematological malignancies[8]. The benzothiophene core provides essential π−π stacking interactions within the target's binding pocket.

Quantitative Data & SAR Profiling

The integration of the 5-methyl and 7-substituted groups yields exceptional biological and pharmacokinetic profiles. The following tables summarize the performance of a lead dual inhibitor derived from this scaffold compared to clinical standards[4].

Table 1: In Vitro Inhibitory Activity & Selectivity

Compound XO IC₅₀ (μM) URAT1 IC₅₀ (μM) CYP2C9 IC₅₀ (μM)
Benzothiophene Lead (Cmpd 27) < 0.05 < 0.10 2.78 (Weak Inhibition)
Benzbromarone (Control) N/A 0.25 0.15 (Strong Inhibition)

| Lesinurad (Control) | N/A | 7.18 | > 50 |

Data Interpretation: The benzothiophene derivative achieves sub-micromolar potency against both targets while maintaining a low risk of drug-drug interactions (DDI) via CYP2C9 inhibition[4].

Table 2: In Vivo Pharmacokinetic Parameters (SD Rats, p.o.)

Parameter Value Mechanistic Causality / Implication
Bioavailability (F%) > 80% High oral absorption driven by the optimal lipophilicity of the core and the C5-methyl group[4].

| Half-life (T₁/₂) | 170 - 1265 min | Extended duration of action; the C5-methyl effectively blocks rapid CYP-mediated aromatic hydroxylation[4]. |

Synthetic Methodologies & Experimental Protocols

The most critical transformation of 7-bromo-5-methylbenzo[b]thiophene is the C7-selective Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction forms a new carbon-carbon bond, allowing for the attachment of diverse aryl or heteroaryl groups[5].

G SM 7-Bromo-5-methyl- benzo[b]thiophene Intermediate Oxidative Addition Complex SM->Intermediate Boronic Aryl Boronic Acid (Partner) Product 7-Aryl-5-methyl- benzo[b]thiophene Boronic->Product Cat Pd(dppf)Cl2 / K2CO3 (Catalyst / Base) Cat->Intermediate Intermediate->Product Transmetalation & Reductive Elimination

Fig 3: Catalytic workflow for the Suzuki-Miyaura cross-coupling of the brominated benzothiophene core.

Standardized Protocol: C7-Selective Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system to ensure high yields and prevent catalyst poisoning.

Step 1: Solvent Preparation and Degassing

  • Action: Prepare a solvent mixture of 1,4-Dioxane and H₂O in a 4:1 ratio. Sparge the mixture with Argon gas for 30 minutes prior to use.

  • Causality: Palladium(0) active species are highly susceptible to oxidation by dissolved O₂, which leads to irreversible catalyst deactivation (palladium black precipitation). Water is strictly required to solubilize the inorganic base (K₂CO₃), facilitating the formation of the reactive boronate intermediate necessary for the transmetalation step[5],[9].

Step 2: Reagent Assembly

  • Action: To a Schlenk flask, add 7-bromo-5-methylbenzo[b]thiophene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Causality: A slight excess of the boronic acid is used to compensate for potential protodeboronation side reactions that occur at elevated temperatures.

Step 3: Catalyst Activation

  • Action: Under a strict Argon atmosphere, add Pd(dppf)Cl₂ (5 mol%) to the reaction vessel.

  • Causality: The choice of ligand is paramount. The bidentate dppf ligand enforces a wide bite angle that accelerates the reductive elimination step. Crucially, its steric bulk prevents the coordination of the benzothiophene's sulfur atom to the palladium center—a common mechanism of catalyst poisoning in thiophene chemistry[9].

Step 4: Thermal Coupling & Work-up

  • Action: Seal the vessel and heat to 90°C with vigorous stirring for 12-24 hours. Upon completion (monitored via TLC/LCMS), cool to room temperature, dilute with ethyl acetate, and wash with brine.

  • Causality: The C7-Br bond is sterically hindered by the adjacent fused ring system. Elevated thermal energy (90°C) is required to overcome the activation barrier for the initial oxidative addition of Pd(0) into the carbon-halogen bond[9].

Conclusion

7-Bromo-5-methylbenzo[b]thiophene is far more than a simple chemical building block; it is a strategically designed scaffold that solves multiple medicinal chemistry challenges simultaneously. By providing a lipophilic, metabolically stable core (via the 5-methyl group) paired with a highly versatile synthetic handle (the 7-bromo group), it enables the rapid discovery of potent therapeutics. From next-generation gout treatments to advanced epigenetic modulators, mastering the functionalization of this scaffold is a highly valuable asset for any modern drug discovery program.

References

  • Title: Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: An overview of benzo[b]thiophene-based medicinal chemistry Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors Source: RSC Publishing URL: [Link]

  • Title: WO2023214325A1 - Pyrazolopyrimidine derivatives and uses thereof as tet2 inhibitors Source: Google Patents URL
  • Title: CA2994336A1 - Carboxy substituted (hetero)
  • Title: Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2-Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for 7-Bromo-5-methylbenzo[b]thiophene

Document Type: Technical Application Note & Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Strategic Overview The benzo[b]thiophene scaffold is a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Overview

The benzo[b]thiophene scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of URAT1/Xanthine Oxidase (XO) dual inhibitors for gout [1] and TET2 inhibitors for oncology [2]. Specifically, 7-bromo-5-methylbenzo[b]thiophene serves as a critical, halogenated building block that allows for downstream late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) at the C7 position.

As a Senior Application Scientist, I have designed this protocol to move beyond merely listing reagents. This guide deconstructs the causality behind the reaction conditions, ensuring that your workflow is not only reproducible but also logically sound and self-validating. The synthesis is achieved via a robust three-step sequence: an initial SNAr/Knoevenagel-type annulation, followed by ester saponification, and concluding with a microwave-assisted, copper-catalyzed decarboxylation.

Retrosynthetic Strategy & Workflow

The construction of the benzo[b]thiophene core leverages a highly activated precursor: 3-bromo-2-fluoro-5-methylbenzaldehyde . The ortho-fluorine atom is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent aldehyde.

Workflow A 3-Bromo-2-fluoro- 5-methylbenzaldehyde B Ethyl 2-mercaptoacetate + K2CO3 / DMF A->B C Ethyl 7-bromo-5-methyl- benzo[b]thiophene-2-carboxylate B->C Step 1: SNAr & Cyclization D NaOH / THF:MeOH:H2O Saponification C->D E 7-Bromo-5-methyl- benzo[b]thiophene-2-carboxylic acid D->E Step 2: Hydrolysis F Cu powder / Quinoline Microwave (200 °C) E->F G 7-Bromo-5-methyl- benzo[b]thiophene F->G Step 3: Decarboxylation

Figure 1: Three-step synthetic workflow for 7-Bromo-5-methylbenzo[b]thiophene.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Annulation to Ethyl 7-bromo-5-methylbenzo[b]thiophene-2-carboxylate

Objective: Construct the bicyclic core via tandem SNAr and aldol-type condensation.

Protocol:

  • To a 250 mL round-bottom flask under a nitrogen atmosphere, add 3-bromo-2-fluoro-5-methylbenzaldehyde (1.0 eq, e.g., 20 mmol) and anhydrous DMF (10 volumes, ~40 mL).

  • Add ethyl 2-mercaptoacetate (1.2 eq, 24 mmol) followed by anhydrous K₂CO₃ (2.0 eq, 40 mmol) [1, 3].

  • Heat the stirred suspension to 70–80 °C for 2 to 12 hours. Monitor conversion via TLC or LC-MS.

  • Workup (Self-Validating Step): Cool to room temperature and quench by pouring into saturated aqueous NH₄Cl (150 mL). The mild acidic quench neutralizes excess base without hydrolyzing the newly formed ester. Extract with EtOAc (3 × 50 mL), wash the combined organic layers heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Expert Insight (Causality): Why K₂CO₃ in DMF? DMF is a polar aprotic solvent that selectively solvates the potassium cation, leaving the carbonate anion highly active to deprotonate the thiol. The resulting thiolate rapidly displaces the activated fluorine. The intermediate then undergoes an intramolecular cyclization driven by the thermodynamic stability of the resulting aromatic thiophene ring.

Step 2: Saponification to 7-Bromo-5-methylbenzo[b]thiophene-2-carboxylic acid

Objective: Unmask the carboxylic acid required for the final decarboxylation step.

Protocol:

  • Dissolve the crude ester from Step 1 in a ternary solvent mixture of THF, Methanol, and Water (1:1:1 v/v/v, approx. 75 mL total for 20 mmol scale)[1, 3].

  • Add NaOH pellets (3.0 eq, 60 mmol).

  • Stir the reaction mixture at 60 °C for 12 hours (or overnight at room temperature).

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove unreacted lipophilic impurities. Carefully acidify the aqueous layer with 1M HCl to pH ~2. The product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.

Expert Insight (Causality): The ternary solvent system is non-negotiable for optimal kinetics. THF solubilizes the highly lipophilic benzothiophene ester, water dissolves the NaOH, and MeOH acts as a miscible bridge, preventing the reaction from stalling at a biphasic interface. Washing the basic aqueous layer with ether before acidification is a self-validating purification step that guarantees high purity of the precipitated acid.

Step 3: Microwave-Assisted Copper-Catalyzed Decarboxylation

Objective: Remove the C2-carboxylate to yield the final target molecule.

Protocol:

  • In a heavy-walled microwave-rated vial, suspend 7-bromo-5-methylbenzo[b]thiophene-2-carboxylic acid (1.0 eq, e.g., 6.6 mmol) in quinoline (approx. 3 mL/mmol, 20 mL) [1].

  • Add Copper (Cu) powder (2.0 eq, 13.1 mmol).

  • Seal the vial with a crimp cap and irradiate in a microwave synthesizer at 200 °C for 30 minutes.

  • Workup: Allow the vessel to cool completely. Dilute the dark mixture with EtOAc and filter through a pad of Celite to remove the copper powder. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (3 × 50 mL) until the aqueous layer remains acidic. Dry the organic layer, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc).

Expert Insight (Causality): Decarboxylation of electron-rich heteroaromatics is notoriously sluggish. Microwave irradiation provides rapid, uniform volumetric heating, reducing a reaction that traditionally takes 12–24 hours to just 30 minutes, thereby minimizing thermal decomposition. Quinoline is purposefully chosen as the solvent: its high boiling point accommodates the 200 °C temperature, and its basic nitrogen coordinates to the copper catalyst, stabilizing the transient aryl-copper intermediate during CO₂ extrusion. The rigorous 1M HCl workup is strictly required to protonate and extract the foul-smelling quinoline into the aqueous phase as a water-soluble quinolinium salt.

Mechanism A Ar-COOH (Carboxylic Acid) B Cu(0) / Quinoline Coordination A->B C [Ar-COO-Cu] Complex B->C D Extrusion of CO2 (Thermal/MW) C->D E [Ar-Cu] Aryl-Copper Intermediate D->E F Protonation (from solvent/workup) E->F G Ar-H (7-Bromo-5-methylbenzo[b]thiophene) F->G

Figure 2: Proposed mechanism for the Cu-catalyzed decarboxylation in quinoline.

Quantitative Data & Expected Outcomes

The following table summarizes the optimized reaction parameters and expected yields based on validated literature benchmarks [1, 2, 3].

StepTransformationKey Reagents & SolventsTemp / TimeExpected YieldPurification Method
1 SNAr & AnnulationEthyl 2-mercaptoacetate, K₂CO₃, DMF70–80 °C / 2–12 h85 – 92%Aqueous workup (often used crude)
2 Ester HydrolysisNaOH, THF/MeOH/H₂O (1:1:1)60 °C / 12 h> 95%Acid-base precipitation
3 DecarboxylationCu powder, Quinoline200 °C (MW) / 0.5 h60 – 75%Acidic wash & Silica gel column

Conclusion

The synthesis of 7-bromo-5-methylbenzo[b]thiophene requires careful orchestration of solvent environments and thermal energy. By utilizing a ternary solvent system for hydrolysis and leveraging microwave technology for the traditionally difficult decarboxylation step, chemists can achieve high-throughput generation of this critical scaffold. Adhering to the specific workup procedures outlined above ensures a self-validating process that prevents the carryover of toxic solvents (DMF, Quinoline) into downstream API development.

References

  • Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout Journal of Medicinal Chemistry - ACS Public
  • WO2023214325A1 - Pyrazolopyrimidine derivatives and uses thereof as tet2 inhibitors Google P
  • CA2994336A1 - Carboxy substituted (hetero)
Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 7-Bromo-5-methylbenzo[b]thiophene

Authored by: A Senior Application Scientist Abstract The benzo[b]thiophene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including the s...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

The benzo[b]thiophene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton.[1] Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions make it an ideal anchor for designing targeted therapeutics.[2][3] This document provides a detailed guide for researchers and drug development professionals on the synthetic utility of 7-Bromo-5-methylbenzo[b]thiophene, a versatile building block for creating advanced pharmaceutical intermediates. We will focus on robust, scalable palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura and Buchwald-Hartwig amination—to illustrate the strategic derivatization of this key starting material. The protocols herein are designed to be self-validating, with explanations grounded in established mechanistic principles to empower researchers to adapt and troubleshoot these critical synthetic transformations.

Introduction: The Strategic Value of 7-Bromo-5-methylbenzo[b]thiophene

7-Bromo-5-methylbenzo[b]thiophene is a highly valuable starting material for several reasons:

  • The Benzo[b]thiophene Core: This heterocyclic system is bioisosteric to indole, a common feature in bioactive molecules, but offers different metabolic stability and electronic properties.[3] This allows for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • The 7-Bromo Handle: The bromine atom at the C7 position serves as a versatile synthetic "handle." It is ideally positioned for palladium-catalyzed cross-coupling reactions, allowing for the regioselective introduction of a wide array of substituents (aryl, heteroaryl, alkyl, amino groups) to build molecular complexity.[4][5]

  • The 5-Methyl Group: The methyl group at the C5 position provides a subtle yet important modification. It can influence the molecule's overall lipophilicity, steric profile, and metabolic stability. Furthermore, its presence can direct subsequent electrophilic substitution reactions if desired, adding another layer of synthetic control.

This guide will detail two cornerstone reactions in modern medicinal chemistry that leverage the reactivity of the 7-bromo position to forge key carbon-carbon and carbon-nitrogen bonds, essential for constructing complex pharmaceutical intermediates, particularly those targeting protein kinases.[6][7][8]

Logical Workflow for Intermediate Synthesis

The following diagram outlines the general strategic approach to utilizing 7-Bromo-5-methylbenzo[b]thiophene for the synthesis of diverse pharmaceutical intermediates.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Resulting Pharmaceutical Intermediates A 7-Bromo-5-methylbenzo[b]thiophene B Suzuki-Miyaura Cross-Coupling A->B C-C Bond Formation C Buchwald-Hartwig Amination A->C C-N Bond Formation D C7-Aryl/Heteroaryl Substituted (Kinase Scaffolds, etc.) B->D E C7-Amino Substituted (Solubilizing Groups, H-Bond Donors) C->E

Caption: Synthetic workflow from the starting material to key intermediates.

Application I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[4][9] The reaction couples the aryl bromide with a boronic acid or ester, offering high functional group tolerance and generally mild reaction conditions.[10]

Mechanistic Rationale

The choice of catalyst, ligand, and base is critical for a successful reaction. The catalytic cycle involves three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the benzo[b]thiophene.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by the base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Start 7-Bromo-5-methylbenzo[b]thiophene (Ar-X) A Oxidative Addition Start->A Boronic Arylboronic Acid (Ar'-B(OH)2) C Transmetalation Boronic->C Catalyst Pd(0)Ln Catalyst->A Product 7-Aryl-5-methylbenzo[b]thiophene (Ar-Ar') B Ar-Pd(II)Ln-X A->B B->C D Ar-Pd(II)Ln-Ar' C->D E Reductive Elimination D->E E->Catalyst E->Product

Caption: Simplified reaction scheme for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Synthesis of 7-(Pyridin-3-yl)-5-methylbenzo[b]thiophene

This protocol describes the coupling of 7-Bromo-5-methylbenzo[b]thiophene with 3-pyridylboronic acid, a common fragment in kinase inhibitors.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
7-Bromo-5-methylbenzo[b]thiophene227.121.01.0
3-Pyridylboronic Acid122.921.21.2
Pd(PPh₃)₄ (Tetrakis)1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.52.5
1,4-Dioxane-8 mL-
Water-2 mL-

Procedure:

  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 7-Bromo-5-methylbenzo[b]thiophene (227 mg, 1.0 mmol), 3-pyridylboronic acid (147 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Application II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable tool for forging carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[11][12] This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines, enabling the introduction of functionalities that can improve solubility, modulate basicity, and form key hydrogen bonds with biological targets.[1][13]

Mechanistic Rationale

This reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is particularly crucial, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) being highly effective.[11] These ligands facilitate the rate-limiting reductive elimination step and prevent catalyst decomposition.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and the strong base (e.g., NaOtBu, K₃PO₄) deprotonates the amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group couple to form the C-N bond, releasing the final product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig cluster_cycle Catalytic Cycle Start 7-Bromo-5-methylbenzo[b]thiophene (Ar-X) A Oxidative Addition Start->A Amine Amine (R2NH) C Amine Binding & Deprotonation Amine->C Base Catalyst Pd(0)Ln Catalyst->A Product 7-Amino-5-methylbenzo[b]thiophene (Ar-NR2) B Ar-Pd(II)Ln-X A->B B->C D Ar-Pd(II)Ln-NR2 C->D E Reductive Elimination D->E E->Catalyst E->Product

Caption: Simplified reaction scheme for Buchwald-Hartwig amination.

Detailed Experimental Protocol: Synthesis of N-Cyclopropyl-5-methylbenzo[b]thiophen-7-amine

This protocol describes the coupling of the title compound with cyclopropylamine, a small, conformationally constrained amine often used in medicinal chemistry to improve metabolic stability and binding affinity.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
7-Bromo-5-methylbenzo[b]thiophene227.121.01.0
Cyclopropylamine57.091.51.5
Pd₂(dba)₃915.720.0250.05 (Pd)
XPhos476.620.060.06
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene, anhydrous-10 mL-

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (29 mg, 0.06 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Reagent Addition: Add 7-Bromo-5-methylbenzo[b]thiophene (227 mg, 1.0 mmol) followed by anhydrous toluene (10 mL).

  • Amine Addition: Add cyclopropylamine (104 µL, 1.5 mmol) via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous ammonium chloride solution (15 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated amine.

Application in Kinase Inhibitor Design

Many modern kinase inhibitors are "Type I" inhibitors that bind to the ATP pocket of the enzyme.[8] They typically consist of a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase, a lipophilic region that occupies the pocket, and a "solvent-front" directed group that can enhance selectivity and solubility. The benzo[b]thiophene scaffold is an excellent hinge-binder. The Suzuki and Buchwald-Hartwig reactions are perfect for installing the other necessary pharmacophoric elements.

Kinase_Inhibitor cluster_scaffold General Kinase Inhibitor Scaffold A Benzo[b]thiophene Core (Hinge Binder) B Aryl/Heteroaryl Group (Via Suzuki Coupling) A->B Occupies ATP Binding Pocket C Amine/Functionalized Side Chain (Via Buchwald-Hartwig) A->C Projects to Solvent Front

Caption: Role of the benzo[b]thiophene scaffold in a kinase inhibitor.

By combining these reactions sequentially, a medicinal chemist can rapidly generate a library of diverse compounds from 7-Bromo-5-methylbenzo[b]thiophene for screening and structure-activity relationship (SAR) studies.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed; Poor quality reagents/solvents.Use a fresh bottle of catalyst or a pre-catalyst. Ensure thorough degassing. Use anhydrous solvents for Buchwald-Hartwig.
Suzuki: Boronic Acid Decomposition Reaction temperature too high; Base too strong.Lower the temperature to 80 °C. Use a milder base like K₃PO₄ or Na₂CO₃.[9]
Suzuki: Homo-coupling of Boronic Acid Oxygen contamination; High catalyst loading.Ensure the system is well-purged with inert gas. Reduce catalyst loading to 1-2 mol%.
Buchwald-Hartwig: Debromination Presence of water; Ligand not optimal.Use rigorously dried solvents and reagents. Screen alternative ligands (e.g., SPhos, RuPhos).
Complex Product Mixture Side reactions; Impure starting materials.Re-purify starting materials. Optimize reaction temperature and time to minimize side product formation.[9]

Conclusion

7-Bromo-5-methylbenzo[b]thiophene is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and scalable methods for its functionalization at the C7 position. The protocols and insights provided in this guide serve as a robust starting point for researchers in drug discovery to construct novel molecular architectures, particularly in the pursuit of targeted therapies like kinase inhibitors. By understanding the underlying principles and experimental nuances, scientists can effectively leverage this scaffold to accelerate the development of next-generation therapeutics.

References

  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (n.d.). Google Scholar.
  • Westwood, M. A., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6640-6652. Available from: [Link]

  • Thesis: Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. (n.d.). PDF. Retrieved March 12, 2026, from [Link]

  • Jadhav, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 614-647. Available from: [Link]

  • An overview of benzo [b] thiophene-based medicinal chemistry. (2024). ResearchGate. Retrieved March 12, 2026, from [Link]

  • de Oliveira, R. B., & da Silva, F. de C. (2022). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. QUIMICA NOVA, 45(1). Available from: [Link]

  • Almond-Thynne, J., et al. (2023). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry, 14(3), 517-525. Available from: [Link]

  • Rasool, N., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10, 43. Available from: [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Rasool, N., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Arabian Journal of Chemistry, 14(3), 102983. Available from: [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • Kamal, A., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1025. Available from: [Link]

  • Alikhani, Z., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312-6320. Available from: [Link]

  • PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. (n.d.). Google Patents.
  • Pagano, M. A., et al. (2004). Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole. Journal of Medicinal Chemistry, 47(25), 6239-6247. Available from: [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Asati, V., & Mahapatra, D. K. (2021). Introductory Chapter: Protein Kinases as Promising Targets for Drug Design against Cancer. In Protein Kinases as Drug Targets. IntechOpen. Available from: [Link]

  • Crew, A. P., et al. (2025). Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 16(1), 89-95. Available from: [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (n.d.). RSC Publishing. Retrieved March 12, 2026, from [Link]

  • Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophen. Turkish Journal of Chemistry, 44(4), 1088-1102. Available from: [Link]

Sources

Method

Advanced Application Note: C–H Activation and Functionalization of 5-Methylbenzo[b]thiophene Derivatives

Executive Summary & Rationale The 5-methylbenzo[b]thiophene scaffold is a privileged pharmacophore, serving as a critical building block in organic electronics and pharmaceuticals—most notably as a precursor for the dual...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 5-methylbenzo[b]thiophene scaffold is a privileged pharmacophore, serving as a critical building block in organic electronics and pharmaceuticals—most notably as a precursor for the dual orexin receptor antagonist, Suvorexant 1. Traditional functionalization of this heterocycle requires step-intensive pre-halogenation, generating stoichiometric waste. Direct C–H activation offers a highly atom-economical alternative.

However, overriding the innate C3-reactivity of benzothiophenes to achieve C2-selectivity under mild conditions presents a significant thermodynamic challenge. This application note synthesizes three field-proven, state-of-the-art methodologies for the C-H functionalization of 5-methylbenzo[b]thiophene derivatives. By detailing the causality behind reagent selection and providing self-validating protocols, this guide serves as an authoritative resource for drug development professionals.

Method A: Near-Room-Temperature Ag(I)-Mediated C2-Arylation

Causality & Mechanistic Insights

Palladium-catalyzed arylation of benzothiophenes typically requires temperatures exceeding 100 °C and favors C3-arylation. By utilizing a synergistic Ag(I)/Pd(II) system in hexafluoro-2-propanol (HFIP), exclusive C2-arylation can be achieved at just 30 °C 2.

  • Solvent Choice (HFIP): HFIP is highly polar, strongly hydrogen-bonding, and possesses low nucleophilicity. It stabilizes cationic metal intermediates, drastically lowering the activation energy for C–H cleavage.

  • Role of Ag(I): Silver oxide (Ag₂O) acts as more than a terminal oxidant. It mediates the rate-determining, C2-selective C–H activation. The resulting organosilver intermediate undergoes rapid transmetalation to the Pd catalyst, allowing for an ultra-low Pd loading (0.4 mol%) and completely overriding the standard Pd-driven C3 preference.

Mechanism A 5-Methylbenzo[b]thiophene B Ag(I) C-H Activation (Rate-Determining) A->B C Ag-C2 Intermediate B->C D Transmetalation to Pd(II) C->D E Pd-C2 Intermediate D->E F Reductive Elimination E->F G C2-Arylated Product F->G

Mechanistic pathway of Ag(I)-mediated, Pd-catalyzed C2-arylation.

Step-by-Step Protocol
  • Preparation: In a dry reaction vial, combine Pd(OAc)₂ (0.4 mol %), Ag₂O (1.0 equiv), NaOAc (0.5 equiv), the desired aryl iodide (1.0 equiv), and 5-methylbenzo[b]thiophene (2.0 equiv).

  • Solvent Addition: Add HFIP to achieve a 1 M concentration relative to the aryl iodide. Seal the vial.

  • Reaction: Stir the mixture at 30 °C for 16 hours.

  • Quenching & Validation: Dilute the resultant mixture with EtOAc (5 mL) and immediately filter through a plug of silica.

    • Self-Validation Check: The silica plug instantly arrests the reaction by trapping active Pd/Ag salts. This prevents over-arylation during solvent evaporation and ensures the crude mixture accurately reflects the reaction's kinetic endpoint.

  • Purification: Flush the plug with EtOAc (30 mL), evaporate the filtrate to dryness, and purify via standard column chromatography.

Method B: Oxidative Olefination via 1,1-Dioxide Activation

Causality & Mechanistic Insights

Direct olefination of native 5-methylbenzo[b]thiophene is sluggish due to its electron-rich nature. By pre-oxidizing the sulfur atom to a 1,1-dioxide, the electron density of the thiophene ring is drastically reduced, significantly increasing the acidity of the C2-proton 3. This "electronic tuning" allows Pd(II) to perform a facile, reversible electrophilic C–H cleavage. Subsequent coordination with an olefin (e.g., styrene), migratory insertion, and β-hydride elimination yields the C2-olefinated product (Heck-type mechanism). AgOAc is employed to reoxidize the Pd(0) species back to the active Pd(II) catalyst.

Workflow Step1 1. Oxidation H2O2 (30%), AcOH, 100 °C, 1.5 h Step2 2. Neutralization Sat. NaHCO3 (pH 7) & Extraction Step1->Step2 Step3 3. C-H Olefination Pd(OAc)2, AgOAc, Styrene, 100 °C Step2->Step3 Step4 4. Purification Flash Chromatography Step3->Step4

Experimental workflow for the oxidative olefination of 5-methylbenzo[b]thiophene.

Step-by-Step Protocol

Part 1: Preparation of 5-Methylbenzo[b]thiophene 1,1-Dioxide

  • Slowly add H₂O₂ (30% w/w, 6.5 equiv) to a solution of 5-methylbenzo[b]thiophene (10 mmol) in 11 mL of glacial acetic acid (AcOH).

  • Stir the mixture at 100 °C for 1.5 hours.

  • Validation Check: Cool to room temperature and carefully treat with saturated aqueous NaHCO₃ until the pH is exactly 7. Strict neutralization is critical; residual acid can catalyze the degradation of the 1,1-dioxide intermediate during extraction.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the 1,1-dioxide precursor (typically ~74% yield, mp: 118–119 °C).

Part 2: C2-Selective Olefination

  • In a reaction tube, combine 5-methylbenzo[b]thiophene 1,1-dioxide (1.0 equiv), styrene (1.5 equiv), Pd(OAc)₂ (5 mol %), and AgOAc (3.0 equiv).

  • Add AcOH (1.0 mL per 0.2 mmol of substrate) and stir at 100 °C for 24 hours.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry, and purify via flash chromatography (petroleum ether/EtOAc).

Method C: Mild Deprotonative α-Formylation

Causality & Mechanistic Insights

Formylation of heteroarenes traditionally requires highly reactive, moisture-sensitive organolithium bases (e.g., n-BuLi) at cryogenic temperatures (-78 °C). An innovative, scalable alternative utilizes an amide base generated in situ from tetramethylammonium fluoride (TMAF) and tris(trimethylsilyl)amine (N(TMS)₃) 4.

  • Mechanism of Base Generation: The fluoride ion from TMAF attacks the silicon center in N(TMS)₃, generating a highly basic, naked amide anion.

  • Reaction Dynamics: This in situ base is strong enough to deprotonate the C2 position of 5-methylbenzo[b]thiophene at room temperature. The resulting carbanion immediately attacks the solvent (DMF), which acts as both the reaction medium and the formylating electrophile.

Step-by-Step Protocol
  • Preparation: In a moisture-free environment, charge a flask with 5-methylbenzo[b]thiophene (1.0 equiv) and TMAF (10-30 mol %).

  • Solvent/Electrophile Addition: Add anhydrous DMF to dissolve the reagents.

    • Self-Validation Check: Using DMF as both solvent and electrophile ensures pseudo-first-order kinetics for the trapping step, eliminating competitive side reactions and ensuring any C–H deprotonation strictly yields the formylated product.

  • Base Activation: Add N(TMS)₃ (3.0 equiv) dropwise to the stirring solution at room temperature.

  • Reaction: Stir at room temperature until complete consumption of the starting material is observed via TLC (typically 2-4 hours).

  • Workup: Quench with water, extract with EtOAc, and purify to isolate 5-methylbenzo[b]thiophene-2-carboxaldehyde.

Quantitative Data Summary

The following table consolidates the critical parameters of the three discussed methodologies, allowing researchers to select the optimal protocol based on available equipment and target functionalization.

ParameterMethod A: C2-ArylationMethod B: C2-OlefinationMethod C: α-Formylation
Target Transformation C–H ArylationC–H Olefination (Heck-type)C–H Formylation
Substrate State Native 5-Methylbenzo[b]thiophene5-Methylbenzo[b]thiophene 1,1-DioxideNative 5-Methylbenzo[b]thiophene
Catalyst / Reagents Pd(OAc)₂ (0.4 mol%), Ag₂OPd(OAc)₂ (5 mol%), AgOAcTMAF, N(TMS)₃
Solvent HFIPAcetic Acid (AcOH)DMF
Temperature 30 °C100 °CRoom Temperature
Regioselectivity Exclusive C2Exclusive C2Exclusive C2
Typical Yield > 80%60 - 77%~ 88%

References

  • Benchchem. 2-Iodo-5-methylbenzoic acid.
  • Journal of the American Chemical Society. Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes.
  • ACS Omega. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates.
  • Organic Process Research & Development. Catalytic Deprotonative α-Formylation of Heteroarenes by an Amide Base Generated in Situ from Tetramethylammonium Fluoride and Tris(trimethylsilyl)amine.

Sources

Application

Application Note: Heck Cross-Coupling Parameters for 7-Bromo-5-methylbenzo[b]thiophene Substrates

Executive Summary 7-Bromo-5-methylbenzo[b]thiophene is a highly valuable bicyclic scaffold in medicinal chemistry and materials science. However, functionalizing the 7-position via the Mizoroki-Heck cross-coupling reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-5-methylbenzo[b]thiophene is a highly valuable bicyclic scaffold in medicinal chemistry and materials science. However, functionalizing the 7-position via the Mizoroki-Heck cross-coupling reaction presents unique synthetic challenges. The electron-donating nature of the benzothiophene sulfur atom, combined with the steric hindrance at the C7 position, significantly impedes the initial oxidative addition of the palladium catalyst[1].

This application note provides a thoroughly optimized, self-validating protocol for the Heck reaction of 7-bromo-5-methylbenzo[b]thiophene with activated alkenes. By leveraging specific ligand sterics and phase-transfer additives, this guide ensures high-yield carbon-carbon bond formation while mitigating common side reactions such as protodebromination and catalyst degradation.

Mechanistic Rationale & Causality (E-E-A-T)

The Heck reaction relies on a standard Pd(0)/Pd(II) catalytic cycle to form a substituted alkene from an unsaturated halide[2]. For 7-bromo-5-methylbenzo[b]thiophene, the success of the reaction hinges entirely on overcoming the activation energy barrier of the rate-limiting step: Oxidative Addition .

  • Electronic and Steric Barriers: The sulfur atom in the benzothiophene core donates electron density into the aromatic ring, rendering the C7-Br bond highly electron-rich compared to standard electron-deficient aryl halides[1]. Furthermore, the C7 position is sterically encumbered by the adjacent sulfur atom, restricting the approach of the bulky palladium complex.

  • Ligand Selection (Causality): While standard triphenylphosphine (PPh₃) can be used, employing a bulkier ligand like tri-o-tolylphosphine (P(o-tolyl)₃) is highly recommended. The steric bulk of P(o-tolyl)₃ promotes the dissociation of one phosphine ligand, generating a highly active, coordinatively unsaturated 14-electron Pd(0)L species that can more easily insert into the hindered C-Br bond.

  • Jeffrey Conditions (TBAB Additive): The incorporation of tetrabutylammonium bromide (TBAB) is a critical self-validating parameter. TBAB acts as a phase-transfer agent and provides a highly polar micro-environment that stabilizes the transition states of both the oxidative addition and migratory insertion steps. Crucially, the bromide ions coordinate with the palladium, stabilizing colloidal palladium nanoparticles and preventing the premature precipitation of inactive "palladium black" at the elevated temperatures (110 °C) required for this substrate[1].

HeckCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd 7-Br-5-Me-BT PdII_1 Ar-Pd(II)-Br L_n (Ar = 5-Me-Benzothiophen-7-yl) OxAdd->PdII_1 Coord Alkene Coordination & Migratory Insertion PdII_1->Coord Alkene PdII_2 Alkyl-Pd(II) Complex Coord->PdII_2 BetaElim β-Hydride Elimination PdII_2->BetaElim Product Coupled Product (Substituted Alkene) BetaElim->Product Release RedElim Reductive Elimination (Base assisted) BetaElim->RedElim HPd(II)Br RedElim->Pd0 Base, -HBr

Catalytic cycle of the Heck reaction for 7-bromo-5-methylbenzo[b]thiophene.

Quantitative Data: Reaction Parameters & Optimization

The following table summarizes the optimization landscape for coupling 7-bromo-5-methylbenzo[b]thiophene with standard activated alkenes (e.g., styrene, methyl acrylate). The data demonstrates that standard conditions (Entry 1) yield poor results, while the optimized "Jeffrey-type" conditions (Entry 3) maximize conversion[3].

EntryCatalyst System (5 mol%)Base (2.0 eq)SolventTemp (°C)Additive (1.0 eq)Yield (%)Observation
1Pd(OAc)₂ / PPh₃TEADMF100None45Significant Pd black formation.
2Pd(OAc)₂ / PPh₃K₂CO₃DMF110TBAB68Improved stability, moderate conversion.
3 Pd(OAc)₂ / P(o-tolyl)₃ K₂CO₃ DMF 110 TBAB 89 Optimal conversion, clear solution.
4Pd(PPh₃)₄Na₂CO₃DME/H₂O90None52Sluggish reaction, protodebromination noted.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes) are integrated to ensure the reaction is proceeding along the correct mechanistic pathway.

Materials Required:
  • Substrate: 7-Bromo-5-methylbenzo[b]thiophene (1.0 mmol, 227.1 mg)

  • Alkene: Styrene or Methyl Acrylate (1.5 mmol)

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂ (0.05 mmol, 11.2 mg)

  • Ligand: Tri-o-tolylphosphine, P(o-tolyl)₃ (0.10 mmol, 30.4 mg)

  • Base: Potassium carbonate, K₂CO₃ (2.0 mmol, 276.4 mg) - Must be oven-dried.

  • Additive: Tetrabutylammonium bromide, TBAB (1.0 mmol, 322.4 mg)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Methodology:
  • Reaction Setup & Degassing: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 7-bromo-5-methylbenzo[b]thiophene, Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃, and TBAB. Seal the flask with a rubber septum.

  • Atmosphere Exchange: Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment. Causality: Oxygen rapidly oxidizes the active Pd(0) species, halting the catalytic cycle.

  • Solvent & Reagent Addition: Inject 5.0 mL of anhydrous, sparged DMF and the alkene (1.5 mmol) via syringe through the septum.

  • Reaction Initiation: Transfer the flask to a pre-heated oil bath at 110 °C.

    • Self-Validation Check: Within 15-30 minutes, the solution should transition from a pale yellow suspension to a deep, homogeneous red/orange color. This indicates the successful reduction of Pd(II) to the active Pd(0) species and subsequent complexation.

  • Monitoring: Stir vigorously for 12–24 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 9:1) or GC-MS until the starting material is consumed.

  • Quench & Workup: Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and quench with 20 mL of distilled water. Transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with EtOAc (2 x 15 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF and TBAB. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the highly pure functionalized benzo[b]thiophene derivative.

Workflow Step1 1. Reagent Prep Dry DMF, Degas Ar/N2 Atmosphere Step2 2. Catalyst Loading Pd(OAc)2, P(o-tolyl)3 TBAB Additive Step1->Step2 Step3 3. Reaction 110°C, 12-24h Stirring Step2->Step3 Step4 4. Quench & Extract H2O/EtOAc Brine Wash Step3->Step4 Step5 5. Purification Silica Column Chromatography Step4->Step5

Step-by-step experimental workflow for the optimized Heck cross-coupling protocol.

Troubleshooting & Self-Validation

If yields are suboptimal, analyze the reaction mixture for the following specific failure modes:

  • Formation of Palladium Black (Catalyst Degradation):

    • Symptom: The reaction mixture turns opaque black with a visible metallic precipitate on the flask walls.

    • Causality & Fix: This indicates the aggregation of Pd(0) nanoparticles due to oxygen ingress or localized overheating. Ensure rigorous freeze-pump-thaw degassing and verify that the TBAB additive is completely dissolved to stabilize the colloidal palladium[1].

  • Protodebromination:

    • Symptom: GC-MS shows the formation of 5-methylbenzo[b]thiophene (loss of the bromine atom).

    • Causality & Fix: Moisture in the solvent or base acts as a hydride source, leading to reductive debromination of the Ar-Pd(II)-Br intermediate. Ensure K₂CO₃ is freshly oven-dried and DMF is strictly anhydrous.

  • Homocoupling (Dimerization):

    • Symptom: Formation of a bis-benzothiophene dimer.

    • Causality & Fix: Occurs when the local concentration of the Ar-Pd(II)-Br intermediate is too high relative to the alkene[4]. To suppress this, ensure the alkene is added in slight excess (1.5 eq) and consider adding the catalyst solution dropwise over the first 30 minutes.

References[1] Benchchem. Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3-Bromobenzo[b]thiophene-2-carbaldehyde. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeRpJ-W0_h2QL2AJZG64cyy2ygOrRaF_zZACKdQUOktLdo5lYqWo-KDtP-Yzw1Zo9nawjiuiFCH26xW4u4ebjBnuufJeM4_8TZstG7loimNLGih5nz06vEHFlNCtXmind5JvpEt3NOL-R2vJKq8b4RnPibnAMU1kkO89CdnJAHqxbek2rbDihVy1Op26SHWA2fUAX6Gj3O7dMLu5C2pNAMfm0-HzYowUeHcP6DFTcORqG0Xj1Q6I4o7o79btOFbQ5YcGQ8M4clKSNjpy6J1_xCFQ==[4] Journal of the American Chemical Society (ACS). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk2bWAsZFtQDUE-8X0yDCdrnolXSdsWK8592C0a8bj9L3LaQ2WZRGbwNgVpL3G0hDzGS8_UhDruIQYb0eDiEMxuLVdQYIQLyc4Wgx6Jk7bibyvNLWhjH3VXWUbOUccqqbaDrVSPM_ZpA==[3] Organic Chemistry Portal. Heck Reaction. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG86XN9wLTXJYREN11m3dp9uuyRF2FLbXKjgRuvEC6llem23M7WFWkyMtcgHMNDq1uz45WXZvD7L_2VrGC1JL8OTXE0u_x6dFs0AAezFqaRu8QvFuEtqLO4Di1sE1SRMgX73OsNd9G8trShXy8DAkY8WziRY2qWlYyv2vrFa5s=[2] Wikipedia. Heck reaction. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2vEkk1r_aCr_t2OLOYMU9e_xR0dPIyyZBBx4yLOZ0NGOGI_k1LwY36mqNaxw9scM8SjP1D3c9CBakhPLemUbnEoTT5tHxmU9D9wE_CKI7TgNBgUkwVXWBqp7Je6r2D9DATggT6rk=

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 7-Bromo-5-methylbenzo[b]thiophene

Welcome to the Technical Support Center. This guide provides actionable, field-proven troubleshooting strategies for optimizing the synthesis of 7-bromo-5-methylbenzo[b]thiophene .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides actionable, field-proven troubleshooting strategies for optimizing the synthesis of 7-bromo-5-methylbenzo[b]thiophene . This core scaffold is a critical intermediate in the development of Xanthine Oxidase/Urate Transporter 1 (URAT1) dual inhibitors[1] and TET2 inhibitors[2].

Synthesizing electron-rich, sterically hindered benzothiophenes often presents challenges in yield and purity, particularly during the final decarboxylation phase. This guide is designed to help researchers move away from low-yielding conventional thermal methods by implementing optimized, self-validating protocols.

I. Synthetic Workflow & Mechanistic Pathway

The standard route to 7-bromo-5-methylbenzo[b]thiophene involves a three-step sequence starting from commercially available 3-bromo-2-fluoro-5-methylbenzaldehyde[1][3].

SynthesisWorkflow SM 3-Bromo-2-fluoro-5-methylbenzaldehyde + Ethyl 2-mercaptoacetate Step1 Step 1: Cyclization (K2CO3, DMF, 80°C) SM->Step1 Int1 Ethyl 7-bromo-5-methylbenzo[b]thiophene-2-carboxylate Step1->Int1 SNAr & Condensation Step2 Step 2: Saponification (NaOH, THF/MeOH/H2O, 60°C) Int1->Step2 Int2 7-Bromo-5-methylbenzo[b]thiophene-2-carboxylic acid Step2->Int2 Ester Hydrolysis Step3 Step 3: Decarboxylation (DBU, DMA, 200°C MW) Int2->Step3 Product 7-Bromo-5-methylbenzo[b]thiophene (Target Product) Step3->Product CO2 Elimination

Figure 1: Three-step synthetic workflow for 7-bromo-5-methylbenzo[b]thiophene.

II. Quantitative Yield Optimization

By transitioning from conventional thermal heating to microwave-assisted organic synthesis (MAOS) and strictly controlling atmospheric conditions, overall yield can be drastically improved.

Reaction StepStandard YieldOptimized YieldKey Optimization Parameter
1. Cyclization 60–70%>85% Anhydrous DMF, rigorous degassing, strict 80 °C limit.
2. Saponification 75–80%>95% Complete removal of organic solvents prior to pH 2–3 acidification.
3. Decarboxylation 40–50%~88% Transition from Cu/Quinoline to DBU/DMA under Microwave (200 °C)[2].
III. Troubleshooting FAQs

Q1: During the Step 1 cyclization, my yield of the ethyl ester intermediate is consistently below 60%, and TLC shows a complex mixture. What is causing this? Mechanistic Insight: The cyclization relies on an initial Nucleophilic Aromatic Substitution (SNAr) of the thiolate on the aryl fluoride, followed by an intramolecular Knoevenagel-type condensation[1]. If the DMF is not strictly anhydrous, residual water will hydrolyze the ethyl 2-mercaptoacetate. Furthermore, thiols are highly prone to oxidative dimerization (forming disulfides) in the presence of atmospheric oxygen and base (K2CO3). Actionable Fix: Use strictly anhydrous DMF. Degas the solvent by sparging with nitrogen for at least 15 minutes prior to adding the base and the mercaptoacetate. Maintain the internal temperature precisely at 80 °C; exceeding this promotes thermal degradation of the mercaptoacetate.

Q2: I am losing product during the workup of the saponification step. The 2-carboxylic acid does not precipitate fully. How can I improve recovery? Mechanistic Insight: The 7-bromo-5-methylbenzo[b]thiophene-2-carboxylic acid intermediate retains partial solubility in mixed aqueous-organic systems. Carboxylic acids require an environment at least 2 pH units below their pKa to be fully protonated and rendered insoluble in water. Actionable Fix: After the reaction is complete, concentrate the mixture under reduced pressure to remove all THF and Methanol before attempting acidification. Cool the remaining aqueous layer to 0–5 °C and slowly acidify with 1M HCl to pH 2. If the precipitate is gummy, extract with ethyl acetate rather than relying on vacuum filtration.

Q3: My final decarboxylation step using conventional heating (e.g., copper powder in quinoline) gives poor yields (~40%) and significant charring. Is there a cleaner alternative? Mechanistic Insight: Decarboxylation of electron-rich benzothiophenes is notoriously sluggish. The high activation energy required to extrude CO2 leads to extensive thermal degradation when using prolonged conventional heating. Actionable Fix: Switch to a microwave-assisted protocol using an organic base. As demonstrated in highly optimized routes for structurally identical analogs (e.g., 5-ethyl derivatives), dissolving the carboxylic acid in N,N-Dimethylacetamide (DMA) with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and heating to 200 °C for 70 minutes in a microwave reactor facilitates rapid CO2 extrusion, boosting yields to ~88% while eliminating heavy metal contamination[2].

IV. Detailed Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the In-Process Control (IPC) metrics.

Step 1: Synthesis of Ethyl 7-bromo-5-methylbenzo[b]thiophene-2-carboxylate[1][3]
  • Preparation: To a 100 mL oven-dried, single-neck flask under a nitrogen atmosphere, add 3-bromo-2-fluoro-5-methylbenzaldehyde (4.30 g, 20 mmol) and anhydrous DMF (40 mL).

  • Degassing: Sparge the solution with nitrogen for 15 minutes.

  • Reagent Addition: Add anhydrous K2CO3 (5.52 g, 40 mmol). Slowly add ethyl 2-mercaptoacetate (2.6 mL, 24 mmol) dropwise via syringe to prevent localized exothermic spikes.

  • Reaction: Stir the mixture at 80 °C for 12 hours.

  • IPC (TLC): Check completion using 10% EtOAc in Hexane. The starting material (Rf ~0.6) should be consumed, replaced by a single UV-active spot (Rf ~0.4).

  • Workup: Cool to room temperature. Quench by pouring into saturated aqueous NH4Cl (150 mL). Extract with EtOAc (2 × 100 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous Na2SO4, and concentrate under vacuum to afford the crude ester.

Step 2: Synthesis of 7-bromo-5-methylbenzo[b]thiophene-2-carboxylic acid
  • Preparation: Dissolve the crude ester from Step 1 in a mixture of THF (25 mL) and Methanol (25 mL) in a 250 mL flask.

  • Hydrolysis: Add a solution of NaOH (2.40 g, 60 mmol) dissolved in water (25 mL).

  • Reaction: Stir the mixture at 60 °C overnight (approx. 12 hours).

  • IPC (LC-MS): Confirm the disappearance of the ester mass and the appearance of the carboxylate mass [M-H]-.

  • Workup: Evaporate the THF and Methanol under reduced pressure. Cool the residual aqueous solution to 0 °C in an ice bath. Slowly acidify to pH 2–3 using 1M HCl.

  • Isolation: Filter the resulting white solid, wash with cold water, and dry thoroughly under high vacuum to afford the carboxylic acid.

Step 3: Microwave-Assisted Decarboxylation to 7-bromo-5-methylbenzo[b]thiophene[2]
  • Preparation: In a heavy-walled microwave vial equipped with a magnetic stir bar, suspend 7-bromo-5-methylbenzo[b]thiophene-2-carboxylic acid (1.00 g, 3.69 mmol) in anhydrous DMA (10.0 mL).

  • Base Addition: Add DBU (1.80 g, 11.8 mmol, ~3.2 eq). Seal the vial with a crimp cap.

  • Reaction: Irradiate the mixture in a dedicated microwave synthesizer at 200 °C for 70 minutes.

  • IPC (TLC): Check completion using 30% EtOAc in Hexane. The highly polar baseline spot (carboxylic acid) should be entirely replaced by a non-polar spot (product).

  • Workup: Cool the reaction mass to room temperature. Dilute with water (10 mL) and extract with EtOAc (2 × 20 mL). Wash the organic layer extensively with brine to remove DMA and DBU, then dry over anhydrous Na2SO4.

  • Purification: Concentrate under vacuum and purify the crude product via flash column chromatography (CombiFlash, eluted with neat hexane) to afford the target 7-bromo-5-methylbenzo[b]thiophene as a colorless oil.

V. References
  • Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Carboxy substituted (hetero) aromatic ring derivatives and preparation method and uses thereof (CA2994336A1) Source: Google Patents URL:

  • Pyrazolopyrimidine derivatives and uses thereof as tet2 inhibitors (WO2023214325A1) Source: Google Patents URL:

Sources

Optimization

Stability of 7-Bromo-5-methylbenzo[b]thiophene under basic conditions

Welcome to the Technical Support Center for heterocyclic building blocks. As a Senior Application Scientist, I have designed this guide to address the specific reactivity and stability profiles of 7-Bromo-5-methylbenzo[b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic building blocks. As a Senior Application Scientist, I have designed this guide to address the specific reactivity and stability profiles of 7-Bromo-5-methylbenzo[b]thiophene .

This molecule is a highly valuable scaffold in drug discovery, frequently utilized in the synthesis of URAT1 and xanthine oxidase dual inhibitors for the treatment of hyperuricemia and gout 1. However, its dual functionality—an acidic C2 proton on the thiophene ring and a reactive C7 aryl bromide—creates competing kinetic and thermodynamic pathways under basic conditions.

Below is a comprehensive, causality-driven guide to mastering its behavior in your synthetic workflows.

Quantitative Base Stability Matrix

To predict the behavior of 7-Bromo-5-methylbenzo[b]thiophene, you must evaluate the strength, nucleophilicity, and steric hindrance of the base. The table below summarizes the stability and primary reaction pathways across different basic environments.

Base ClassificationReagent ExampleTemp (°C)Primary PathwayHalf-Life / Stability
Aqueous Hydroxide NaOH (1M, aq)25 to 80Stable (No Reaction)> 48 hours
Mild Inorganic K₂CO₃ (DMF)80 to 120Stable (No Reaction)> 24 hours
Alkoxides NaOtBu (THF)25 to 65Stable (No Reaction)> 24 hours
Hindered Amides LDA (THF)-78C2-Deprotonation< 5 mins (Reacts)
Organolithiums n-BuLi (THF)-78C7 Li-Halogen Exchange< 1 min (Reacts)

Mechanistic Workflow: Divergent Reactivity

The structural integrity of 7-Bromo-5-methylbenzo[b]thiophene depends entirely on the kinetic vs. thermodynamic nature of the base applied. The flowchart below maps these divergent pathways.

BaseReactivity SM 7-Bromo-5-methyl- benzo[b]thiophene Weak Weak/Mild Bases (NaOH, K2CO3, Et3N) SM->Weak Amide Hindered Amides (LDA, LiTMP) SM->Amide Alkyl Alkyl Lithiums (n-BuLi, t-BuLi) SM->Alkyl Stable Stable / No Reaction (Aryl Bromide Intact) Weak->Stable No SNAr/SN2 C2 C2-Deprotonation (C2-Lithio Species) Amide->C2 pKa ~30-35 LiHal Li-Halogen Exchange (C7-Lithio Species) Alkyl->LiHal Fast Kinetics

Divergent reactivity pathways of 7-Bromo-5-methylbenzo[b]thiophene under varying basic conditions.

Troubleshooting & FAQs

Q1: Why does my 7-bromo-5-methylbenzo[b]thiophene remain completely unreacted when boiled in aqueous NaOH? Shouldn't the bromine act as a leaving group? Answer: No. Unlike typical alkyl halides, aryl halides do not participate in conventional Sₙ1 or Sₙ2 substitution reactions because the C-Br bond is strengthened by sp² hybridization and resonance 2. Furthermore, Nucleophilic Aromatic Substitution (SₙAr) requires strong electron-withdrawing groups (like -NO₂) in the ortho or para positions to stabilize the intermediate Meisenheimer complex. Because the methyl group at C5 is electron-donating, SₙAr is kinetically inaccessible. The molecule is highly stable to standard aqueous bases.

Q2: I am trying to deprotonate the C2 position using n-BuLi, but my LC-MS shows I am losing the bromine atom. Why? Answer: You are experiencing kinetic competition. While the C2 proton adjacent to the sulfur heteroatom is relatively acidic (pKa ~30–35) 3, lithium-halogen exchange at the C7 aryl bromide proceeds via an "ate" complex transition state. This exchange is essentially diffusion-controlled and kinetically outcompetes C-H bond cleavage. To chemoselectively deprotonate C2, you must switch to a strong, non-nucleophilic base like LDA (See Protocol A).

Q3: I successfully used LiTMP to deprotonate at C2, but after quenching with my electrophile, NMR analysis shows the bromine atom has migrated to a different position. What happened? Answer: You have triggered a "Halogen Dance" rearrangement. Under strongly basic conditions with hindered lithium amides, halogenated aromatic substrates can undergo a cascade of base-catalyzed isomerizations driven by the thermodynamic stability of the resulting arylmetal species . To suppress this intermolecular halogen transfer, you must maintain strict cryogenic control (-78 °C), avoid excess base, and quench the intermediate rapidly.

Validated Experimental Protocols

The following self-validating methodologies are designed to isolate the competing pathways, allowing you to functionalize the molecule with absolute regiocontrol.

Protocol A: Chemoselective C2-Functionalization (Avoiding Halogen Dance)

Causality: LDA is too sterically hindered to attack the C7 bromine, forcing it to act purely as a Brønsted base at the most acidic proton (C2).

  • Preparation: Flame-dry a Schlenk flask under argon. Add 7-Bromo-5-methylbenzo[b]thiophene (1.0 equiv) and anhydrous THF to achieve a 0.1 M solution.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 15 minutes. Critical: Temperatures above -60 °C will initiate the Halogen Dance.

  • Deprotonation: Dropwise add freshly prepared LDA (1.05 equiv, 1.0 M in THF) down the side of the flask over 5 minutes. Stir for 30 minutes at -78 °C.

  • Electrophilic Quench: Add your desired electrophile (e.g., anhydrous DMF for formylation, 1.5 equiv) rapidly in one portion.

  • Validation Checkpoint: Remove a 50 µL aliquot, quench in wet ether, and spot on TLC (Hexanes/EtOAc). The starting material spot should be entirely consumed, confirming successful C2 trapping without debromination.

  • Workup: Warm the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with EtOAc.

Protocol B: Directed C7-Lithium-Halogen Exchange

Causality:n-BuLi acts as a nucleophile, attacking the polarizable bromine atom to form the highly stable C7-lithio species, bypassing the slower C2 deprotonation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 7-Bromo-5-methylbenzo[b]thiophene (1.0 equiv) and anhydrous THF (0.1 M).

  • Cryogenic Cooling: Cool the solution to -78 °C.

  • Exchange Reaction: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 2 minutes. Stir for exactly 15 minutes at -78 °C. Note: Prolonged stirring is unnecessary due to the diffusion-controlled kinetics of the exchange.

  • Electrophilic Quench: Add the electrophile (1.2 equiv) dropwise.

  • Validation Checkpoint: Run LC-MS on a quenched aliquot. You should observe the mass of the C7-functionalized product with the characteristic loss of the bromine isotope pattern (M / M+2 ratio disappearance).

  • Workup: Quench with saturated aqueous NH₄Cl at -78 °C, then allow to warm to room temperature. Extract with DCM.

References

  • Deprotonative Metallation of Benzofuran and Benzothiophene Derivatives for the Formation of Tetracyclic and Pentacyclic Heteroaromatic Compounds Source: ResearchGate URL:[Link]

  • Aryl halide - Substitution and Reactivity Source: Wikipedia URL:[Link]

  • Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Halogen Dance on 2-Iodobenzofuran and 2-Iodobenzothiophene and Related Reactions Source: D-NB.info (German National Library) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 13C NMR Spectral Analysis of 7-Bromo-5-methylbenzo[b]thiophene: A Comparative Approach

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Among the plethora of analytical techniq...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Among the plethora of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR spectrum of 7-Bromo-5-methylbenzo[b]thiophene, a substituted benzo[b]thiophene of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide will leverage high-quality predicted data and a comparative analysis with structurally related compounds to provide a robust interpretation of its 13C NMR spectral features.

The Benzo[b]thiophene Scaffold: A Privileged Structure in Drug Discovery

The benzo[b]thiophene moiety is a bicyclic aromatic heterocycle consisting of a fused benzene and thiophene ring. This scaffold is considered a "privileged structure" in medicinal chemistry, as it is a common feature in a wide range of biologically active compounds. Notable examples include the selective estrogen receptor modulator (SERM) Raloxifene, used for the prevention of osteoporosis, and the antipsychotic agent Sertindole. The diverse pharmacological activities of benzo[b]thiophene derivatives underscore the importance of their precise structural characterization.

Predicting the 13C NMR Spectrum of 7-Bromo-5-methylbenzo[b]thiophene

In the absence of an experimental spectrum, computational prediction tools serve as a powerful starting point for spectral analysis. Various software packages and online platforms utilize extensive databases and sophisticated algorithms to estimate 13C NMR chemical shifts with a reasonable degree of accuracy. For 7-Bromo-5-methylbenzo[b]thiophene, a predicted spectrum provides a foundational dataset for understanding the influence of the bromo and methyl substituents on the benzo[b]thiophene core.

Molecular Structure and Carbon Numbering:

Caption: Molecular structure of 7-Bromo-5-methylbenzo[b]thiophene with IUPAC numbering.

Predicted 13C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)
C2~127.5
C3~123.0
C3a~139.0
C4~122.5
C5~136.0
C6~125.0
C7~115.0
C7a~138.5
-CH3~21.0

Note: These are estimated values and may differ from an experimental spectrum.

Comparative Spectral Analysis: Deconvoluting Substituent Effects

To validate and understand the predicted chemical shifts, a comparative analysis with the parent benzo[b]thiophene and its singly substituted derivatives is invaluable. This approach allows for the dissection of the individual and combined effects of the 5-methyl and 7-bromo substituents.

Experimental 13C NMR Data of Benzo[b]thiophene and Related Compounds (in CDCl3):

Carbon AtomBenzo[b]thiophene (ppm)5-Methylbenzo[b]thiophene (ppm)[1]7-Bromobenzo[b]thiophene-2-carboxylic acid (ppm)[2]
C2126.5126.6131.8
C3123.9123.8128.5
C3a139.7138.0138.8
C4124.3125.5126.1
C5124.3135.5125.1
C6122.5123.2125.8
C7122.5122.4113.8
C7a139.7139.8139.9
-CH3-21.4-
-COOH--167.5

Analysis of Substituent Effects:

The introduction of a methyl group at the C5 position and a bromine atom at the C7 position significantly influences the electron distribution within the benzo[b]thiophene ring system, leading to predictable changes in the 13C NMR chemical shifts.

  • 5-Methyl Group Effect: The methyl group is an electron-donating group (EDG) through an inductive effect. This generally leads to an upfield shift (lower ppm) for the ortho and para carbons and a downfield shift (higher ppm) for the ipso-carbon (the carbon to which the substituent is attached). In 5-methylbenzo[b]thiophene, C5 is significantly shifted downfield to ~135.5 ppm compared to ~124.3 ppm in the parent compound. The ortho carbons, C4 and C6, show smaller shifts.

  • 7-Bromo Group Effect: The bromine atom exhibits a dual electronic effect: it is electron-withdrawing inductively but electron-donating through resonance. For halogens, the "heavy atom effect" can also cause an upfield shift for the ipso-carbon. In the case of 7-bromobenzo[b]thiophene-2-carboxylic acid, the C7 carbon is shifted significantly upfield to ~113.8 ppm.

Interpreting the Predicted Spectrum of 7-Bromo-5-methylbenzo[b]thiophene:

By combining these individual substituent effects, we can rationalize the predicted chemical shifts for our target molecule:

  • C5 and C7: The ipso-carbons, C5 and C7, are expected to show the most significant shifts. The predicted value of ~136.0 ppm for C5 is consistent with the strong deshielding effect of the methyl group. The predicted upfield shift to ~115.0 ppm for C7 aligns with the known effect of a bromine substituent.

  • C4 and C6: These carbons are ortho to the substituents. C4 is ortho to the methyl group and meta to the bromine, while C6 is meta to the methyl group and ortho to the bromine. These competing effects result in more moderate predicted shifts of ~122.5 ppm for C4 and ~125.0 ppm for C6.

  • Thiophene Ring Carbons (C2, C3, C3a, C7a): The substituents on the benzene ring have a less pronounced, but still noticeable, effect on the thiophene ring carbons. The predicted shifts for C2 (~127.5 ppm) and C3 (~123.0 ppm) are relatively close to those in the parent benzo[b]thiophene, suggesting that the electronic effects of the substituents are transmitted but attenuated through the fused ring system. The bridgehead carbons, C3a and C7a, are predicted to be in the range of ~138.5-139.0 ppm.

  • Methyl Carbon: The chemical shift of the methyl carbon itself is predicted to be around 21.0 ppm, which is typical for a methyl group attached to an aromatic ring.

Experimental Protocol: A Predicted Methodology

While an experimental spectrum is not available, a standard protocol for acquiring a 13C NMR spectrum of 7-Bromo-5-methylbenzo[b]thiophene would be as follows:

1. Sample Preparation:

  • Dissolve approximately 20-50 mg of 7-Bromo-5-methylbenzo[b]thiophene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for the 13C frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition:

  • Acquire a standard proton-decoupled 13C NMR spectrum.

  • Typical acquisition parameters would include:

    • Spectral width: ~250 ppm (e.g., -10 to 240 ppm)

    • Pulse width: Calibrated 90° pulse

    • Relaxation delay (d1): 2-5 seconds

    • Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • For more detailed analysis, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to unambiguously assign all proton and carbon signals.

Caption: A typical experimental workflow for 13C NMR spectral acquisition.

Conclusion

This guide provides a comprehensive framework for the analysis of the 13C NMR spectrum of 7-Bromo-5-methylbenzo[b]thiophene. By integrating predicted data with a thorough comparative analysis of related, experimentally characterized compounds, we can confidently assign the carbon signals and understand the electronic effects of the substituents. This approach not only serves as a valuable tool for the structural verification of this specific molecule but also reinforces the fundamental principles of NMR spectroscopy and substituent effects in heterocyclic chemistry. For researchers in drug discovery and development, a solid understanding of these analytical techniques is paramount for advancing their research and bringing new therapeutic agents to fruition.

References

  • PubChem. 5-Methylbenzo(b)thiophene. National Center for Biotechnology Information. [Link]

  • SpectraBase. Benzo(b)thiophene. Wiley-VCH. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • Bruffa, G., et al. (2019). The Role of Benzo[b]thiophene Scaffold in Medicinal Chemistry. Molecules, 24(23), 4345. [Link]

Sources

Comparative

Comparative Guide to the Mass Spectrometry Fragmentation of 7-Bromo-5-methylbenzo[b]thiophene

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 7-Bromo-5-methylbenzo[b]thiophene. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 7-Bromo-5-methylbenzo[b]thiophene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational mass spectrometry principles with data from analogous structures to offer a robust predictive model. We will explore the characteristic fragmentation pathways and compare them with related compounds to provide a comprehensive analytical framework.

Introduction to the Mass Spectrometry of Substituted Benzothiophenes

Electron ionization mass spectrometry (EI-MS) is a cornerstone technique for the structural elucidation of volatile and semi-volatile organic compounds.[1][2] The high energy (typically 70 eV) imparted to the analyte molecule induces reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[3][4] For a molecule like 7-Bromo-5-methylbenzo[b]thiophene, the fragmentation is governed by the interplay of the stable benzothiophene core, the labile carbon-bromine bond, and the methyl substituent.

A key feature in the mass spectrum of a monobrominated compound is the molecular ion peak, which appears as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (M+ and M+2).[5][6] This is due to the natural isotopic abundance of bromine (79Br ≈ 50.7% and 81Br ≈ 49.3%). This distinctive isotopic signature is a powerful diagnostic tool for identifying bromine-containing fragments.

Predicted Fragmentation Pattern of 7-Bromo-5-methylbenzo[b]thiophene

The fragmentation of 7-Bromo-5-methylbenzo[b]thiophene is predicted to initiate from the molecular ion (M•+), which will be the highest mass-to-charge ratio (m/z) peak cluster in the spectrum. The primary fragmentation pathways are expected to involve the cleavage of the weakest bonds and the elimination of stable neutral species.

The Molecular Ion

The molecular formula of 7-Bromo-5-methylbenzo[b]thiophene is C9H7BrS. The nominal molecular weight is 226 g/mol (using 79Br) and 228 g/mol (using 81Br). Therefore, the mass spectrum will exhibit a prominent molecular ion cluster at m/z 226 and 228, with approximately equal relative intensities.

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is anticipated to proceed through two main pathways:

  • Loss of a Bromine Radical (•Br): The C-Br bond is relatively weak and prone to cleavage. The loss of a bromine radical (79Br or 81Br) will result in a fragment ion at m/z 147. This is often a highly favored fragmentation pathway for brominated aromatic compounds.[5]

  • Loss of a Methyl Radical (•CH3): Cleavage of the bond between the aromatic ring and the methyl group will lead to the loss of a methyl radical. This will produce a brominated benzothiophene fragment ion cluster at m/z 211 and 213.

Secondary Fragmentation

Subsequent fragmentation of the primary ions will lead to the formation of smaller, stable ions. For instance, the ion at m/z 147 (resulting from the loss of Br) could undergo further fragmentation, such as the loss of a neutral acetylene molecule (C2H2), to yield an ion at m/z 121.

The following diagram illustrates the predicted fragmentation cascade:

Fragmentation_Pathway M C₉H₇BrS⁺ (m/z 226/228) F1 C₉H₇S⁺ (m/z 147) M->F1 - •Br F2 C₈H₄BrS⁺ (m/z 211/213) M->F2 - •CH₃ F3 C₇H₅S⁺ (m/z 121) F1->F3 - C₂H₂

Caption: Predicted EI fragmentation pathway of 7-Bromo-5-methylbenzo[b]thiophene.

Predicted Mass Spectrum Data

The table below summarizes the predicted major ions and their proposed fragmentation pathways.

m/z (mass-to-charge ratio)Proposed Ion StructureProposed Fragmentation Pathway
226/228[C9H7BrS]•+Molecular Ion (M•+)
211/213[C8H4BrS]+M•+ - •CH3
147[C9H7S]+M•+ - •Br
121[C7H5S]+[M - Br]+ - C2H2

Comparison with Structurally Related Compounds

To build confidence in our predicted fragmentation pattern, it is instructive to compare it with the known fragmentation of similar molecules.

5-Methylbenzo[b]thiophene

The mass spectrum of 5-methylbenzo[b]thiophene exhibits a strong molecular ion peak at m/z 148.[7] A significant fragment is observed at m/z 147, corresponding to the loss of a hydrogen atom, likely from the methyl group, to form a stable benzyl-type cation. The loss of the entire methyl group to give a fragment at m/z 133 is less prominent. This suggests that the loss of a single proton is a favored pathway for the methyl-substituted benzothiophene radical cation.

3-Bromobenzo[b]thiophene

For 3-bromobenzo[b]thiophene, the mass spectrum shows the characteristic M+ and M+2 molecular ion cluster at m/z 212 and 214.[8] A major fragmentation pathway is the loss of the bromine atom to give an ion at m/z 133. This highlights the lability of the C-Br bond in this heterocyclic system.

Comparative Analysis
CompoundMolecular Ion (m/z)Primary FragmentationKey Fragment Ions (m/z)
7-Bromo-5-methylbenzo[b]thiophene (Predicted) 226/228Loss of •Br, Loss of •CH3147, 211/213
5-Methylbenzo[b]thiophene 148Loss of •H147
3-Bromobenzo[b]thiophene 212/214Loss of •Br133

The comparison reveals that the fragmentation of 7-Bromo-5-methylbenzo[b]thiophene will likely incorporate features from both methylated and brominated analogs. The presence of the bromine atom introduces a highly favorable fragmentation pathway (loss of •Br) that is expected to be a dominant feature in the spectrum. The loss of the methyl group is also anticipated, though its relative intensity compared to the loss of bromine will depend on the specific energetics of the fragmentation processes.

Experimental Protocol for GC-MS Analysis

A standard and reliable method for analyzing a compound like 7-Bromo-5-methylbenzo[b]thiophene is Gas Chromatography-Mass Spectrometry (GC-MS).[9]

Sample Preparation
  • Dissolution: Prepare a stock solution of the sample at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Dilution: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL with the same solvent.

  • Filtration: If any particulate matter is observed, filter the diluted sample through a 0.22 µm syringe filter to prevent contamination of the GC column.[9]

GC-MS Instrument Settings

The following are typical GC-MS parameters for the analysis of a semi-volatile aromatic compound:

  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or equivalent.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.[9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.[9]

  • Ion Source: Electron Ionization (EI).[10]

  • Ion Source Temperature: 230 °C.[10]

  • Electron Energy: 70 eV.[3][10]

  • Mass Range: m/z 40-300.

Data Analysis

The acquired data should be processed to identify the peaks corresponding to the compound of interest and its fragments. The mass spectrum of the main chromatographic peak should be examined for the characteristic isotopic pattern of the molecular ion and the predicted fragment ions. Comparison with a spectral library (if available) or with the predicted fragmentation pattern can aid in structural confirmation.

The following diagram illustrates the general workflow for this analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Dilute Dilute Dissolve->Dilute Filter Filter Dilute->Filter Inject Inject Filter->Inject Separate Separate Inject->Separate Ionize Ionize Separate->Ionize Detect Detect Ionize->Detect Process Process Detect->Process Identify Identify Process->Identify Compare Compare Identify->Compare

Caption: General workflow for GC-MS analysis.

Conclusion

The electron ionization mass spectrometry fragmentation of 7-Bromo-5-methylbenzo[b]thiophene is predicted to be characterized by a distinct molecular ion cluster at m/z 226/228 and prominent fragment ions resulting from the loss of a bromine radical (m/z 147) and a methyl radical (m/z 211/213). This predictive analysis, grounded in the established fragmentation patterns of related substituted benzothiophenes, provides a valuable framework for the experimental identification and structural elucidation of this compound and its analogs. The provided GC-MS protocol offers a robust starting point for empirical verification.

References

  • BenchChem. (n.d.). Mass Spectrometry of 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide.
  • Ali, A. Y., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Journal of Heterocyclic Chemistry, 53(4), 1134-1138.
  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions.
  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
  • ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives extracted from a sulfate-reducing culture.
  • Unknown. (n.d.). Mass Spectrometry: Fragmentation.
  • Mikaia, A. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. The Journal of Physical and Chemical Reference Data, 51(3).
  • Shimadzu. (n.d.). Ionization Modes: EI.
  • Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 617.
  • Dr. Puspendra Classes. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. YouTube.
  • ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube.
  • Mikaia, A. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1).
  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry.
  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2).
  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.
  • Chemistry Stack Exchange. (2022, March 21). Bromine isotope peaks were observed in EI-MS, but not in ESI-MS.
  • PubChem. (n.d.). 2-Bromobenzo(b)thiophene.
  • NIST. (n.d.). Benzo[b]thiophene, 5-methyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzo[b]thiophene, 3-bromo-. NIST Chemistry WebBook.
  • NIST. (n.d.). 3-Methylbenzothiophene. NIST Chemistry WebBook.
  • NIST. (n.d.). 3-Methylbenzothiophene. NIST Chemistry WebBook.
  • Unknown. (n.d.). Mass Spectrometry.
  • El-Gohary, N. S. (2018). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Chemistry, 8(2), 31-40.
  • Sheley, C. F., & Patterson, R. T. (1972). The mass spectrometry of DT‐and monosubstituted biphenyls: Dependence of fragmentation patterns on position of substitution. Organic Mass Spectrometry, 6(6), 675-685.

Sources

Validation

IR spectroscopy characteristic peaks for 7-Bromo-5-methylbenzo[b]thiophene

An In-Depth Technical Guide to the Infrared Spectroscopy of 7-Bromo-5-methylbenzo[b]thiophene For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 7-Bromo-5-methylbenzo[b]thiophene

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. Infrared (IR) spectroscopy remains a fundamental, accessible, and powerful technique for functional group identification and structural elucidation. This guide provides a detailed analysis of the expected characteristic IR absorption peaks for 7-Bromo-5-methylbenzo[b]thiophene, a substituted benzothiophene of interest in medicinal chemistry and materials science. We will move beyond a simple peak list, offering a comparative analysis grounded in the established principles of vibrational spectroscopy and data from analogous structures.

The Molecular Architecture: Identifying Key Vibrational Units

The structure of 7-Bromo-5-methylbenzo[b]thiophene presents several distinct functional groups and structural motifs, each with characteristic vibrational modes that give rise to specific absorption bands in the IR spectrum. Understanding these components is the first step in predicting and interpreting the spectrum.

The key structural components are:

  • Aromatic System: A fused bicyclic system composed of a benzene ring and a thiophene ring. This gives rise to aromatic C-H and aromatic C=C stretching and bending vibrations.

  • Methyl Group (-CH₃): An aliphatic substituent on the benzene ring, which will exhibit characteristic alkane-like C-H stretching and bending modes.

  • Bromo Substituent (-Br): A halogen attached to the benzene ring, leading to a C-Br stretching vibration at lower wavenumbers.

  • Thiophene Moiety (C-S-C): The sulfur-containing heterocycle contributes its own ring vibrations, including C-S stretching.

Caption: Molecular structure of 7-Bromo-5-methylbenzo[b]thiophene with key functional groups highlighted.

Predicted IR Absorption Profile: A Region-by-Region Analysis

A. The C-H Stretching Region (3150 - 2850 cm⁻¹)

This region is highly diagnostic for differentiating between sp² (aromatic) and sp³ (aliphatic) C-H bonds.

  • Aromatic =C-H Stretch (3100 - 3000 cm⁻¹): Aromatic C-H stretching vibrations consistently appear at wavenumbers just above 3000 cm⁻¹.[1] For 7-Bromo-5-methylbenzo[b]thiophene, we anticipate one or more weak to medium intensity sharp peaks in this range, corresponding to the C-H bonds on the fused aromatic rings. The presence of these peaks is a clear indicator of an aromatic system.[2][3]

  • Aliphatic -C-H Stretch (3000 - 2850 cm⁻¹): The methyl group provides characteristic aliphatic C-H stretching absorptions just below 3000 cm⁻¹. Expect to see strong, sharp peaks corresponding to the asymmetric and symmetric stretching modes of the -CH₃ group, typically around 2960 cm⁻¹ and 2870 cm⁻¹.[3][4]

Comparative Insight: The spectrum of 5-methylbenzo[b]thiophene would show a similar profile in this region, while 7-bromobenzo[b]thiophene would lack the strong aliphatic C-H stretch peaks below 3000 cm⁻¹.

B. The Fingerprint Region: Aromatic & Alkyl Vibrations (1650 - 800 cm⁻¹)

This complex region contains a wealth of structural information arising from stretching and bending vibrations.

  • Aromatic C=C Ring Stretching (1620 - 1450 cm⁻¹): The conjugated system of the benzothiophene core will produce a series of sharp, medium-intensity peaks. Typically, aromatic compounds show two to four bands in this area.[2] For substituted benzothiophenes, expect absorptions around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[5][6] These peaks result from the complex stretching vibrations of the entire fused ring system.

  • Methyl C-H Bending (1470 - 1370 cm⁻¹): The methyl group also gives rise to characteristic bending (deformation) vibrations. An asymmetric bending mode is expected around 1450 cm⁻¹, while a symmetric bending ("umbrella") mode should appear near 1375 cm⁻¹.[7][8]

  • C-H Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹): The substitution pattern on the benzene portion of the molecule (1,2,4-trisubstituted) gives rise to strong, characteristic C-H "oop" bending absorptions.[2] For this pattern, one would expect strong bands in the 800-900 cm⁻¹ range. These bands are highly diagnostic of the substitution arrangement on the aromatic ring.

C. The Low-Wavenumber Region: The Halogen and Sulfur Signature (below 800 cm⁻¹)

This region is critical for identifying the heavier atoms in the molecule.

  • C-Br Stretch (690 - 515 cm⁻¹): The stretching vibration of the carbon-bromine bond is expected to appear as a medium to strong intensity peak in the far-infrared region.[8][9] Its presence would be a key confirmation of the bromo-substituent. This peak would be absent in 5-methylbenzo[b]thiophene.

  • C-S Stretch: Carbon-sulfur stretching vibrations are typically weak and appear in a broad range, often between 710 and 570 cm⁻¹. For substituted thiophenes, C-S stretching modes have been observed between 710 and 687 cm⁻¹.[10] This peak may be difficult to assign definitively as it falls within the same region as the C-Br stretch and other fingerprint vibrations.

Summary of Predicted Characteristic Absorptions

The following table summarizes the expected key IR peaks for 7-Bromo-5-methylbenzo[b]thiophene, providing a practical guide for spectral interpretation.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeRationale & Comparative Notes
Aromatic C-H Stretch3100 - 3000Weak to Medium, SharpCharacteristic of sp² C-H bonds on the benzothiophene ring system.[1][2]
Aliphatic C-H Stretch2960 - 2870Medium to Strong, SharpAsymmetric and symmetric stretches of the methyl (-CH₃) group.[5][11]
Aromatic C=C Stretch1620 - 1450Medium, Sharp (multiple bands)In-ring stretching vibrations of the fused aromatic system.[6]
Methyl C-H Bend1470 - 1370Medium, SharpAsymmetric and symmetric bending of the methyl group.[8]
C-H Out-of-Plane Bend900 - 800Strong, SharpDiagnostic for the 1,2,4-trisubstitution pattern on the benzene ring.[2]
C-Br Stretch690 - 515Medium to Strong, SharpKey indicator for the bromine substituent.[8][9]
C-S Stretch~710 - 650Weak to MediumCharacteristic of the thiophene ring; may overlap with other peaks.[10]

Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR

To validate these predictions, a high-quality experimental spectrum is essential. Attenuated Total Reflectance (ATR) is the preferred modern method for solid samples due to its simplicity, speed, and minimal sample preparation.

Objective: To obtain a clean, high-resolution mid-IR spectrum of solid 7-Bromo-5-methylbenzo[b]thiophene.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

  • Crystal Preparation & Verification:

    • Action: Clean the ATR diamond crystal surface meticulously with a suitable solvent (e.g., isopropanol or acetone) using a soft, lint-free wipe.

    • Causality: Any residue on the crystal from previous samples or cleaning agents will contribute to the spectrum, causing contamination and artifacts. A pristine surface is paramount for data integrity.

  • Background Spectrum Acquisition:

    • Action: With the clean, empty ATR accessory in place, collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

    • Causality: This step is critical as it records the ambient spectrum of atmospheric water vapor and carbon dioxide, as well as the instrumental response. The software will automatically subtract this background from the sample spectrum, ensuring that the final output contains only the absorptions from the sample itself.

  • Sample Application:

    • Action: Place a small amount (a few milligrams) of the solid 7-Bromo-5-methylbenzo[b]thiophene powder onto the center of the ATR crystal.

    • Causality: Only the portion of the sample in direct, intimate contact with the crystal will be measured. Using a minimal amount ensures good contact and is efficient with precious material.

  • Applying Pressure:

    • Action: Lower the ATR press and apply consistent pressure to the sample, compressing it against the diamond crystal. Use the built-in pressure clamp to ensure reproducible pressure.

    • Causality: The evanescent wave that probes the sample only penetrates a few microns. Maximum, void-free contact between the solid sample and the crystal is required to achieve a strong, high-quality signal and an accurate spectrum.

  • Sample Spectrum Acquisition:

    • Action: Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

    • Causality: Using identical scan parameters ensures that the background subtraction is accurate and does not introduce noise or artifacts into the final spectrum.

  • Data Processing & Cleaning:

    • Action: After collection, perform an ATR correction if the software allows. Clean the crystal surface thoroughly as described in Step 1.

    • Causality: The ATR correction algorithm adjusts for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum. Thorough cleaning prevents cross-contamination of future samples.

References

  • Specac Ltd. "Interpreting Infrared Spectra." Specac. [Link]

  • OpenStax. (2023, September 20). "15.7 Spectroscopy of Aromatic Compounds." In Organic Chemistry. [Link]

  • University of Massachusetts. "IR Group Frequencies." UMass OWL. [Link]

  • University of Massachusetts. "IR Spectroscopy Tutorial: Alkanes." UMass OWL. [Link]

  • Reusch, W. "IR Absorption Table." Michigan State University. [Link]

  • "The features of IR spectrum." SlideShare. [Link]

  • Chemistry LibreTexts. (2023, November 06). "12.8: Infrared Spectra of Some Common Functional Groups." [Link]

  • Chemistry LibreTexts. (2020, May 30). "11.5: Infrared Spectra of Some Common Functional Groups." [Link]

  • Northern Illinois University. "Typical IR Absorption Frequencies For Common Functional Groups." [Link]

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Alkyl Halides." [Link]

  • Gunasekaran, S., et al. "Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met." IOSR Journal of Applied Physics. [Link]

  • OpenOChem Learn. "Characteristic IR Absorptions." [Link]

  • "Table of Characteristic IR Absorptions." [Link]

  • NIST. "Benzo[b]thiophene, 5-methyl-." NIST Chemistry WebBook. [Link]

  • Sone, T., & Abe, Y. (1962). "The Infrared Absorption Spectra of Thiophene Derivatives." Bulletin of the Chemical Society of Japan, 35(8), 1361-1365. [Link]

  • Wikipedia. "Substituted benzothiophene." [Link]

  • "Table of Characteristic IR Absorptions." [Link]

  • Chemistry LibreTexts. (2024, September 30). "12.8: Infrared Spectra of Some Common Functional Groups." [Link]

  • SpectraBase. "5-Bromobenzo[b]thiophene." [Link]

Sources

Comparative

A Senior Application Scientist’s Guide to Elemental Analysis of 7-Bromo-5-methylbenzo[b]thiophene: Standards, Protocols, and Data Integrity

For researchers and professionals in drug development, the structural confirmation and purity assessment of novel chemical entities are foundational to progress. 7-Bromo-5-methylbenzo[b]thiophene, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the structural confirmation and purity assessment of novel chemical entities are foundational to progress. 7-Bromo-5-methylbenzo[b]thiophene, a heterocyclic compound featuring both sulfur and a halogen, presents a distinct analytical challenge. Its characterization demands a robust and precise approach to elemental analysis, an assay that serves as a primary gatekeeper for quality control and stoichiometric verification.

This guide eschews a simple recitation of methods. Instead, it provides an in-depth comparison of analytical strategies, grounded in the practical realities of laboratory work where a dedicated Certified Reference Material (CRM) for a specific, novel compound is often unavailable. We will explore how to establish trustworthy elemental data for 7-Bromo-5-methylbenzo[b]thiophene by leveraging foundational analytical principles and appropriate, commercially available standards.

The Foundational Benchmark: Theoretical Composition

Before any analysis, the theoretical elemental composition must be calculated. This serves as the absolute benchmark against which all experimental data will be judged. For 7-Bromo-5-methylbenzo[b]thiophene, with the linear formula C₉H₇BrS, the composition is derived from its molecular weight of 227.12 g/mol .

Table 1: Theoretical Elemental Composition of 7-Bromo-5-methylbenzo[b]thiophene (C₉H₇BrS)

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass Contribution ( g/mol )Theoretical Percentage (%)
Carbon (C)12.0119108.09947.59%
Hydrogen (H)1.00877.0563.11%
Bromine (Br)79.904179.90435.18%
Sulfur (S)32.065132.06514.12%
Total 227.124 100.00%

Achieving experimental values that closely match these theoretical percentages is the primary goal, confirming the compound's elemental integrity.

Analytical Methodologies: A Comparative Overview

The simultaneous presence of carbon, hydrogen, sulfur, and a halogen necessitates a multi-faceted analytical approach. Modern instrumentation offers powerful solutions, but understanding the causality behind the choice of technique is critical.

CHNS Analysis via High-Temperature Combustion

The determination of carbon, hydrogen, nitrogen, and sulfur is routinely accomplished using an elemental analyzer based on the Dumas method.[1][2] This technique involves the complete and instantaneous combustion of the sample in an oxygen-rich environment at temperatures exceeding 900-1000°C.[2]

  • Causality: This high temperature ensures the complete breakdown of the benzothiophene ring structure and the quantitative conversion of its constituent elements into simple gases: Carbon to Carbon Dioxide (CO₂), Hydrogen to Water (H₂O), and Sulfur to Sulfur Dioxide (SO₂). Nitrogen, if present, would be converted to N₂ gas and various oxides.[2][3] These gases are then separated, typically by gas chromatography (GC), and measured by a thermal conductivity detector (TCD).

Sulfur & Bromine Analysis: The Power of Combustion Ion Chromatography (CIC)

While CHNS analyzers can detect sulfur, the most robust and specific method for determining both sulfur and bromine is Combustion Ion Chromatography (CIC).[4] This fully automated system couples a high-efficiency combustion unit with the powerful separation capabilities of ion chromatography (IC).[5]

  • Causality: During combustion, sulfur-containing compounds are oxidized to SO₂, while halogenated compounds like ours are converted to hydrogen bromide (HBr) and Br₂.[5][6] These gaseous products are then transferred to an oxidizing absorption solution (e.g., aqueous hydrogen peroxide). This critical step quantitatively traps the gases and converts them into stable, ionic forms in solution: SO₂ is oxidized to sulfate (SO₄²⁻) and HBr/Br₂ are converted to bromide (Br⁻).[4] This solution is then injected into an ion chromatograph, which separates the bromide and sulfate ions and quantifies them with high precision and accuracy.[5]

Establishing a Standard: A Guide to Method Validation in the Absence of a Dedicated CRM

A significant challenge in analyzing a specific compound like 7-Bromo-5-methylbenzo[b]thiophene is the lack of a commercially available, ISO 17034-accredited Certified Reference Material (CRM) for the compound itself.[7] Therefore, a Senior Application Scientist must build a self-validating system using alternative, trusted standards to ensure the accuracy of the final analysis.

The logical workflow for validating the analysis of a new molecular entity is outlined below.

G cluster_0 Phase 1: Instrument & Method Validation cluster_1 Phase 2: Target Compound Analysis cluster_2 Phase 3: Data Verification Cal_CHNS Calibrate CHNS Analyzer (e.g., with Sulfanilamide) Val_CHNS Validate CHNS Analysis (e.g., with Acetanilide) Cal_CHNS->Val_CHNS Confirms C,H,N,S accuracy Purity Confirm Purity of Target Compound (>99% via HPLC, NMR, MS) Val_CHNS->Purity Cal_CIC Calibrate CIC System (e.g., with 4-Bromobenzoic Acid) Val_CIC Validate CIC Analysis (e.g., with ERM-EC681k) Cal_CIC->Val_CIC Confirms S, Br accuracy Val_CIC->Purity Analyze_Target Analyze 7-Bromo-5-methylbenzo[b]thiophene (n≥3 replicates) Purity->Analyze_Target Compare Compare Experimental Data to Theoretical Values Analyze_Target->Compare Accept Acceptance Criteria Met? (e.g., ±0.3% absolute) Compare->Accept Report Final Report & Certificate of Analysis Accept->Report Yes G Sample 1. Sample Introduction (1-5 mg in boat) Furnace 2. Combustion (O₂, >900°C) Sample->Furnace Gases Gaseous Products (SO₂, HBr, Br₂) Furnace->Gases Pyrolysis Absorption 3. Gas Absorption (H₂O₂ solution) Gases->Absorption Ions Ionic Solution (SO₄²⁻, Br⁻) Absorption->Ions Oxidation & Trapping IC 4. Ion Chromatography (Separation & Detection) Ions->IC Injection Result 5. Chromatogram (Quantified Peaks) IC->Result

Sources

Validation

Comparing reactivity of 7-bromo vs 5-bromo benzothiophenes

Title: Comparative Reactivity Guide: 5-Bromo vs. 7-Bromo Benzothiophenes in Palladium-Catalyzed Cross-Coupling Introduction Benzothiophene derivatives are privileged scaffolds in medicinal chemistry and organic materials...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Guide: 5-Bromo vs. 7-Bromo Benzothiophenes in Palladium-Catalyzed Cross-Coupling

Introduction Benzothiophene derivatives are privileged scaffolds in medicinal chemistry and organic materials. Functionalizing the benzothiophene core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions) is a foundational strategy. However, the exact position of the halide on the fused ring system significantly dictates the substrate's reactivity, the required catalyst selection, and the overall yield. This guide provides an in-depth comparison of 5-bromobenzothiophene and 7-bromobenzothiophene, outlining the mechanistic causality behind their reactivity differences and providing self-validating experimental protocols.

The reactivity of bromobenzothiophenes in cross-coupling reactions is governed by a delicate interplay of steric hindrance and electronic effects[1].

  • 5-Bromobenzothiophene (C-5 Position): Located on the fused benzene ring (para to the C-3a bridgehead), the C-5 position is sterically unencumbered. It behaves similarly to a standard, slightly electron-rich aryl bromide. Oxidative addition of palladium(0) occurs readily, and standard phosphine ligands (e.g., PPh3, dppf) are typically sufficient to drive the catalytic cycle to completion, often yielding >70% in Suzuki couplings[2].

  • 7-Bromobenzothiophene (C-7 Position): The C-7 position presents unique synthetic challenges. It is situated adjacent to the thiophene sulfur atom (C-7a fusion point). This proximity introduces two critical barriers:

    • Steric Hindrance: The bulky sulfur atom impedes the approach of the bulky PdL2​ active species during oxidative addition and complicates the transmetalation step.

    • Catalyst Poisoning (Thiophilicity): Transition metals, particularly Palladium(II), possess strong thiophilicity[1]. The adjacent sulfur atom can coordinate to the palladium center, leading to off-cycle resting states or irreversible catalyst poisoning. Consequently, reactions at the C-7 position often require sterically demanding, electron-rich ligands (e.g., Buchwald biaryl phosphines like XPhos or RuPhos) to prevent sulfur coordination and accelerate reductive elimination.

Logical pathway illustrating the impact of isomer position on catalyst selection and yield.

Quantitative Data Comparison

The following table summarizes the comparative performance of 5-bromo and 7-bromo benzothiophenes across standard cross-coupling methodologies. Data is aggregated from validated literature protocols[2],[3].

Reaction TypeSubstrateCatalyst SystemTemp (°C)Typical Yield (%)Primary Challenge
Suzuki-Miyaura 5-BromobenzothiophenePd(dppf)Cl₂ / K₂CO₃80 - 9072 - 85%None (Standard reactivity)
Suzuki-Miyaura 7-BromobenzothiophenePd₂(dba)₃ / XPhos / K₃PO₄10045 - 65%Steric hindrance, Pd-S coordination
Negishi Coupling 5-BromobenzothiopheneFe/ppm Pd NPsrt - 4087%Substrate solubility
Negishi Coupling 7-BromobenzothiophenePd(P(tBu)₃)₂60 - 8050 - 60%Slow transmetalation

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate internal validation steps. Degassing is critical to prevent oxidative homocoupling of the boronic acid, a common side reaction that artificially consumes reagents and complicates purification.

Protocol A: Suzuki-Miyaura Coupling of 5-Bromobenzothiophene

Rationale: The unhindered nature of the 5-position allows for the use of robust, cost-effective catalysts like Pd(dppf)Cl₂.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromobenzothiophene (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 10 mL). Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen. Validation Step: The color should remain consistent; rapid darkening before heating indicates premature catalyst decomposition.

  • Reaction: Backfill with Argon and heat to 80 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc) or GC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel) to afford the 5-arylbenzothiophene.

Protocol B: Optimized Suzuki-Miyaura Coupling of 7-Bromobenzothiophene

Rationale: The steric bulk and thiophilicity at the 7-position necessitate a highly active, bulky catalyst system (Pd₂(dba)₃/XPhos) to facilitate oxidative addition and prevent sulfur coordination.

  • Preparation: In a glovebox, charge a sealed tube with 7-bromobenzothiophene (1.0 mmol), arylboronic acid (1.5 mmol, excess needed due to slower kinetics), and anhydrous K₃PO₄ (2.5 mmol).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and XPhos (0.10 mmol, 10 mol%). Causality: The high ligand-to-palladium ratio ensures the active Pd(0) species is fully ligated, preventing off-cycle sulfur coordination.

  • Solvent: Add anhydrous Toluene (10 mL).

  • Reaction: Seal the tube, remove from the glovebox, and heat to 100 °C for 24 hours. Validation Step: Aliquots taken at 8h and 16h should be analyzed via GC-MS using an internal standard (e.g., dodecane) to verify conversion trajectory and rule out catalyst death.

  • Workup & Purification: Follow the same workup and purification procedure as Protocol A.

Standard experimental workflow for the self-validating Suzuki-Miyaura coupling protocols.

References

  • Chapter 5 Thiophenes and benzo[b]thiophenes Source: ResearchGate URL:[Link]

  • Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids Source: ChemRxiv URL:[Link]

  • ppm Pd-Containing Nanoparticles as Catalysts for Negishi Couplings Source: eScholarship (UC Santa Barbara) URL:[Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of 7-Bromo-5-methylbenzo[b]thiophene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzothiophene Chromophore Benzo[b]thiophene is a key heterocyclic aromatic compound, forming the core structure of numerous pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiophene Chromophore

Benzo[b]thiophene is a key heterocyclic aromatic compound, forming the core structure of numerous pharmaceuticals and advanced materials. Its UV-Vis absorption spectrum is a product of electronic transitions within its π-conjugated system. Understanding how substituents alter this spectrum is critical for quality control, structural elucidation, and the rational design of molecules with specific optical properties. This guide will focus on the individual and combined effects of a methyl group (an auxochrome) and a bromine atom (a chromophore with a weak electronic influence) on the benzothiophene core.

The electronic structure of benzothiophene allows for π → π* transitions, which are responsible for its characteristic UV absorption bands.[1] For the parent molecule, benzo[b]thiophene, these transitions are well-documented and will serve as our baseline for comparison.

Comparative Spectral Analysis

Benzo[b]thiophene: The Parent Chromophore

The UV-Vis spectrum of benzo[b]thiophene in a non-polar solvent like hexane displays multiple absorption bands, characteristic of aromatic systems. These bands arise from π → π* electronic transitions within the fused ring system.

CompoundSolventλmax (nm)
Benzo[b]thiopheneHexane~228, 258, 288, 297

Table 1: Experimentally observed UV-Vis absorption maxima for the parent molecule, benzo[b]thiophene.

The Influence of Substituents on the Benzothiophene Spectrum

Substituents on an aromatic ring can cause shifts in the wavelength of maximum absorption (λmax) and changes in the molar absorptivity (ε). These effects are categorized as:

  • Bathochromic shift (Red shift): A shift to a longer wavelength.

  • Hypsochromic shift (Blue shift): A shift to a shorter wavelength.

  • Hyperchromic effect: An increase in molar absorptivity.

  • Hypochromic effect: A decrease in molar absorptivity.

A methyl group (-CH₃) is an electron-donating group through an inductive effect and hyperconjugation. When attached to an aromatic ring, it typically causes a small bathochromic (red) shift in the absorption bands.[2] This is due to the methyl group slightly destabilizing the ground state and stabilizing the excited state, thereby reducing the energy gap for the π → π* transition.

A bromine atom (-Br) has a dual electronic effect. It is electron-withdrawing through its inductive effect but can act as a weak electron-donating group through resonance, owing to its lone pairs of electrons.[2] Halogen substituents on aromatic rings generally lead to a bathochromic shift of the primary absorption bands.[2][3]

Predicted Spectrum of 7-Bromo-5-methylbenzo[b]thiophene

Based on the individual effects of the methyl and bromo substituents, we can infer the following for the UV-Vis spectrum of 7-Bromo-5-methylbenzo[b]thiophene:

  • Combined Bathochromic Shift: Both the methyl group at the 5-position and the bromine atom at the 7-position are expected to induce a bathochromic shift relative to the parent benzo[b]thiophene. The effects of these two substituents are anticipated to be additive, resulting in absorption maxima at longer wavelengths than either of the singly substituted analogs.

  • Potential for Hyperchromic Effects: Substituents on the benzene ring of a chromophore can also lead to an increase in the intensity of the absorption bands (a hyperchromic effect).[2]

SubstituentExpected Effect on λmaxExpected Effect on ε
5-MethylBathochromic Shift (Red Shift)Hyperchromic Effect
7-BromoBathochromic Shift (Red Shift)Hyperchromic Effect
7-Bromo-5-methyl Additive Bathochromic Shift Likely Hyperchromic Effect

Table 2: Predicted substituent effects on the UV-Vis absorption spectrum of benzo[b]thiophene.

dot

Structural Comparison of Benzothiophene Derivatives A Benzo[b]thiophene (Parent Molecule) B 5-Methylbenzo[b]thiophene A->B + CH₃ C 7-Bromobenzo[b]thiophene A->C + Br D 7-Bromo-5-methylbenzo[b]thiophene (Target Compound) B->D + Br C->D + CH₃

Caption: Structural relationships of the compared benzothiophene derivatives.

Experimental Protocol: Acquiring a UV-Vis Absorption Spectrum

To validate the predicted spectral properties, the following experimental protocol for obtaining the UV-Vis absorption spectrum of a solid organic compound like 7-Bromo-5-methylbenzo[b]thiophene is recommended.

Materials and Equipment
  • 7-Bromo-5-methylbenzo[b]thiophene (solid)

  • Spectroscopic grade solvent (e.g., hexane, cyclohexane, or ethanol)

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV-Vis region of interest (typically 200-800 nm). Hexane or cyclohexane are good choices for non-polar compounds to minimize solute-solvent interactions.

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount of 7-Bromo-5-methylbenzo[b]thiophene (e.g., 1-5 mg).

    • Dissolve the solid in the chosen solvent in a volumetric flask (e.g., 10 or 25 mL) to create a stock solution of known concentration.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will result in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units). This range ensures the data is within the linear range of the Beer-Lambert Law.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm for benzothiophene derivatives).

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in both the sample and reference beams of the spectrophotometer and run a baseline correction.

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the most dilute working solution, then fill the cuvette with that solution.

    • Place the sample cuvette in the sample beam of the spectrophotometer.

    • Run the UV-Vis scan to obtain the absorption spectrum.

    • Repeat the measurement for the other working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax) for each significant peak in the spectrum.

    • If the exact concentration is known, calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the concentration in mol/L.

dot

Experimental Workflow for UV-Vis Spectroscopy A Weigh Solid Compound B Prepare Stock Solution (Known Concentration) A->B C Perform Serial Dilutions B->C D Prepare Working Solutions C->D F Measure Absorbance of Working Solutions D->F E Spectrophotometer Warm-up & Baseline Correction (Blank) E->F G Data Analysis (Identify λmax, Calculate ε) F->G

Caption: A generalized workflow for obtaining the UV-Vis absorption spectrum of a solid organic compound.

Conclusion

While direct experimental data for the UV-Vis absorption spectrum of 7-Bromo-5-methylbenzo[b]thiophene is currently unavailable in the public domain, a robust prediction of its spectral characteristics can be made through comparative analysis with its parent molecule, benzo[b]thiophene. The electron-donating methyl group and the halogen bromo substituent are both expected to induce a bathochromic shift in the π → π* transitions of the benzothiophene chromophore. This guide provides a theoretical framework for understanding these substituent effects and a detailed experimental protocol for the empirical validation of these predictions. For researchers in drug development and materials science, this predictive understanding is invaluable for the characterization and rational design of novel benzothiophene-based compounds.

References

  • Benzo[b]thiophene. NIST Chemistry WebBook. Available at: [Link]

  • 5-Methylbenzo[b]thiophene. PubChem. Available at: [Link]

  • Electronic Structure Characterization of a Thiophene Benzo-Annulated Series of Common Building Blocks for Donor and Acceptor Compounds Studied by Gas Phase Photoelectron and Photoabsorption Synchrotron Spectroscopies. The Journal of Physical Chemistry A. Available at: [Link]

  • Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. MDPI. Available at: [Link]

  • Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. PMC. Available at: [Link]

  • Substituent Effects on the Photochromic Properties of Benzothiophene-Based Derivatives. Wiley Online Library. Available at: [Link]

  • ULTRAVIOLET SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

  • Spectra and nature of the electronic states ofBenzothieno[3,2-b]benzothiophene (BTBT): Single crystal and the aggregates. AIP Publishing. Available at: [Link]

  • UV-vis spectra comparing the effects of the substituent and β,β'-benzo fusion. ResearchGate. Available at: [Link]

  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. International Journal of Engineering Research & Management Technology. Available at: [Link]

  • Comparison of the UV/Vis spectra of the benzothiophene fulgide 1 and the indolyl fulgide 2. ResearchGate. Available at: [Link]

  • Substituent and solvent effects on the UV/Vis absorption spectra of 5-(4-substituted arylazo)-6-hydroxy-4-methyl-3-cyano-2-pyridones. ResearchGate. Available at: [Link]

  • Halogen and Hydrogen Bonding Benzothiophene Diol Derivatives: A Study Using ab initio Calculations and X-Ray Crystal Structure Measurements. PMC. Available at: [Link]

  • Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions. CrystEngComm. Available at: [Link]

  • UV/VIS SPECTROSCOPY. University of Pretoria. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 7-Bromo-5-methylbenzo[b]thiophene

As a Senior Application Scientist, I recognize that chemical management extends far beyond the bench. For halogenated heterocycles like 7-Bromo-5-methylbenzo[b]thiophene, improper disposal can lead to severe environmenta...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that chemical management extends far beyond the bench. For halogenated heterocycles like 7-Bromo-5-methylbenzo[b]thiophene, improper disposal can lead to severe environmental contamination, dangerous laboratory reactions, and regulatory penalties. This guide provides a self-validating system for handling, segregating, and disposing of this compound, ensuring that researchers and drug development professionals maintain absolute compliance with environmental protection standards.

Physicochemical Profile & Hazard Causality

Before implementing a disposal protocol, we must understand the molecular characteristics that dictate its waste classification. 7-Bromo-5-methylbenzo[b]thiophene is a brominated organosulfur compound[1].

Table 1: Quantitative Physicochemical Profile

PropertyValueOperational Implication
CAS Number 19076-19-8Unique identifier for SDS tracking and waste logging[1].
Molecular Formula C9H7BrSContains halogens and sulfur heteroatoms.
Molecular Weight 227.12 g/mol High mass density in solution.
Halogen Content ~35% (Bromine)Exceeds the EPA 1% threshold for halogenated waste.

The Causality of Hazards: The presence of both a bromine atom and a thiophene ring fundamentally alters the combustion profile of this molecule. When subjected to standard thermal degradation, it does not simply convert to CO₂ and H₂O. Instead, it generates highly corrosive and toxic hydrogen bromide (HBr) gas and sulfur oxides (SOx)[2]. Consequently, this chemical cannot be disposed of in standard non-halogenated waste streams, as standard municipal incinerators lack the necessary wet scrubbers to neutralize these acid gases.

Operational Safety & Handling Protocol

To prevent accidental environmental release or exposure, the following step-by-step methodology must be strictly adhered to during experimental workflows.

Step 1: Engineering Controls & Setup Always manipulate 7-Bromo-5-methylbenzo[b]thiophene inside a certified chemical fume hood. Self-Validation Checkpoint: Before beginning work, verify the fume hood's inward face velocity is between 80-100 feet per minute (fpm). A simple tissue-paper flutter test at the sash base serves as an immediate, self-validating visual confirmation of negative pressure.

Step 2: Personal Protective Equipment (PPE) Wear double nitrile gloves (or Viton gloves for extended solvent exposure), a fully buttoned flame-resistant lab coat, and chemical splash goggles. Halogenated organics can permeate standard latex rapidly[3].

Step 3: Immediate Spill Response In the event of a localized spill:

  • Isolate the area and ensure the fume hood exhaust is operating at maximum capacity.

  • Cover the solid/liquid spill with an inert, dry absorbent material (e.g., diatomaceous earth or sand). Do not use combustible absorbents like sawdust[3].

  • Carefully sweep the absorbed mixture using a non-sparking tool.

  • Transfer the material into a sealable, compatible secondary container (e.g., a high-density polyethylene bucket).

Self-Validation Checkpoint: After sweeping the absorbent, wipe the surface with a pH indicator strip moistened with distilled water. A neutral pH confirms that no residual acidic hydrobromic degradation products remain on the benchtop.

Step-by-Step Disposal & Routing Plan

Under the , halogenated organic waste requires stringent segregation and specialized destruction[4].

Step 1: Waste Segregation Never mix 7-Bromo-5-methylbenzo[b]thiophene waste with non-halogenated organic solvents (like pure ethanol or acetone). Mixing halogenated and non-halogenated waste contaminates the entire carboy, exponentially increasing disposal costs and regulatory burden.

Step 2: Primary Containment Collect all liquid reaction mixtures, solvent washes, and extractions containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container. The container must be made of high-density polyethylene (HDPE) or amber glass, fitted with a tightly sealed, threaded cap. Causality Focus: Do not use metal safety cans. Halogenated solvents can slowly dissociate to produce trace acids (HBr) that rapidly corrode metal, compromising the container's structural integrity and leading to secondary leaks[3].

Step 3: Solid Waste Management Contaminated consumables (e.g., pipette tips, weighing boats, filter papers, and the inert spill absorbents) must be collected in a separate "Solid Halogenated Waste" bin.

Step 4: Labeling and Storage Affix a GHS-compliant hazardous waste label before the first drop of waste is added. Store the waste in a designated, ventilated secondary containment tray away from incompatible materials (strong oxidizing agents, strong bases, and active metals). Self-Validation Checkpoint: Implement a dual-signature waste log. Before sealing the halogenated waste carboy for institutional pickup, a second lab member must verify the log to ensure no non-halogenated or incompatible reactive metals were introduced.

Step 5: Final Destruction (Incineration) Dispose of the sealed containers through a licensed hazardous waste management facility[4]. The mandated destruction method for halogenated organosulfur compounds is (combustion zone >1100°C) equipped with wet scrubbers[2]. The wet scrubber systems are critical for capturing the HBr and SOx emissions generated during the thermal destruction of the bromine and sulfur heteroatoms[2].

Waste Management Workflow

The following logical workflow dictates the routing of 7-Bromo-5-methylbenzo[b]thiophene waste to ensure RCRA compliance.

G Start 7-Bromo-5-methylbenzo[b]thiophene Waste Generated Q1 Physical State? Start->Q1 Solid Solid Waste (Powder, PPE, Consumables) Q1->Solid Solid Liquid Liquid Waste (Reaction Mixtures, Solvents) Q1->Liquid Liquid Halogenated Halogenated Organic Waste (EPA RCRA Regulated) Solid->Halogenated Q2 Contains >1% Halogens? Liquid->Q2 Q2->Halogenated Yes (Bromine present) Incineration High-Temp Incineration (Wet Scrubbers for HBr/SOx) Halogenated->Incineration Final Disposal Route

Fig 1: Decision tree for the segregation and disposal of halogenated thiophene waste.

References

  • Title: Halogenated Solvents: Standard Operating Procedure Source: Washington State University Environmental Health & Safety URL: [Link]

  • Title: Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-5-methylbenzo[b]thiophene
Reactant of Route 2
Reactant of Route 2
7-Bromo-5-methylbenzo[b]thiophene
© Copyright 2026 BenchChem. All Rights Reserved.